Ro 41-1879
Description
Properties
CAS No. |
141916-35-0 |
|---|---|
Molecular Formula |
C31H29N12NaO10S3 |
Molecular Weight |
848.8 g/mol |
IUPAC Name |
sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carbamoyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H30N12O10S3.Na/c1-11-6-17(43-30(34-11)37-22(40-43)21(32)46)54-8-13-9-55-26-19(25(49)42(26)20(13)27(50)51)36-24(48)18(14-10-56-29(33)35-14)41-53-31(2,3)28(52)39-38-23(47)12-4-5-15(44)16(45)7-12;/h4-7,10,19,26,44-45H,8-9H2,1-3H3,(H2,32,46)(H2,33,35)(H,36,48)(H,38,47)(H,39,52)(H,50,51);/q;+1/p-1/b41-18+;/t19-,26-;/m1./s1 |
InChI Key |
ICWNCYCRRBDGIZ-BNSRUKJOSA-M |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 41-1879; Ro 411879; Ro-41-1879. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ro 41-1879
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-1879 is a catechol-substituted cephalosporin antibiotic with a distinctive dual mechanism of action against susceptible bacteria, particularly Gram-negative species. As a member of the β-lactam class, its primary mode of action is the inhibition of bacterial cell wall biosynthesis through the covalent inactivation of essential penicillin-binding proteins (PBPs). Uniquely, its catechol moiety facilitates active transport across the outer membrane of Gram-negative bacteria via the TonB-dependent iron transport system, a "Trojan horse" strategy that circumvents typical permeability barriers and enhances its antimicrobial potency. This guide provides a comprehensive overview of the molecular mechanisms, relevant signaling pathways, and experimental methodologies used to elucidate the action of this compound and related catechol-substituted cephalosporins.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the fundamental mechanism of this compound involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is mediated by its interaction with penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.
The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural PBP substrate. This structural similarity allows the antibiotic to bind to the active site of PBPs. The strained β-lactam ring is then nucleophilically attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing the transpeptidation reaction required for cross-linking the peptidoglycan strands. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.
The "Trojan Horse" Strategy: TonB-Dependent Uptake
A distinguishing feature of this compound is its catechol substituent, which enables a specialized uptake mechanism in Gram-negative bacteria. The outer membrane of these bacteria typically presents a significant permeability barrier to many antibiotics. However, this compound exploits the bacterium's own iron acquisition systems to facilitate its entry.
The catechol moiety of this compound chelates ferric iron (Fe³⁺) in the extracellular environment, mimicking the structure of natural siderophores—small molecules produced by bacteria to scavenge iron. This this compound-iron complex is then recognized and actively transported across the outer membrane by TonB-dependent transporters, which are normally involved in siderophore uptake. This active transport mechanism allows this compound to accumulate in the periplasmic space at concentrations higher than what would be achieved by passive diffusion alone, thereby enhancing its efficacy against Gram-negative pathogens.[1]
Signaling Pathway for TonB-Dependent Transport
The following diagram illustrates the key components and logical flow of the TonB-dependent transport of a catechol-substituted cephalosporin like this compound.
Caption: TonB-dependent transport of this compound.
Data Summary
While specific IC50 values for this compound against individual PBPs are not available in the reviewed literature, its antimicrobial activity has been compared to ceftazidime. The following table summarizes the available comparative activity data.
| Organism Type | Comparative Activity of this compound vs. Ceftazidime | Reference |
| Gram-positive cocci | 2- to 32-fold superior spectrum of activity | [1] |
| Pseudomonas spp. | 2- to 32-fold superior spectrum of activity | [1] |
| Xanthomonas maltophilia | 2- to 32-fold superior spectrum of activity | [1] |
| Enterobacteriaceae | Slightly less active (96% vs. 97% susceptible at ≤16 µg/mL) | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the following sections describe generalized methodologies for key experiments relevant to elucidating the mechanism of action of catechol-substituted cephalosporins.
Penicillin-Binding Protein (PBP) Binding Affinity Assay (Competitive)
This assay determines the concentration of the antibiotic required to inhibit the binding of a labeled penicillin to the PBPs.
Workflow Diagram:
Caption: Workflow for a competitive PBP binding assay.
Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The inner membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with a range of concentrations of this compound for a specified time to allow for binding to the PBPs.
-
Labeling: A saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) is added to the mixture. The labeled penicillin will bind to any PBPs not already occupied by this compound.
-
SDS-PAGE and Visualization: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescent scanner to detect the labeled PBPs.
-
Data Analysis: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC50 value is determined as the concentration of this compound that reduces the fluorescent signal by 50% compared to a control with no unlabeled antibiotic.
Outer Membrane Permeability Assay
This assay assesses the ability of a compound to cross the bacterial outer membrane. A common method involves using a reporter enzyme located in the periplasm.
Methodology:
-
Bacterial Strain: A bacterial strain that produces a periplasmic β-lactamase is used.
-
Assay Setup: Intact bacterial cells are suspended in a buffer containing a chromogenic β-lactam substrate (e.g., nitrocefin).
-
Measurement: The rate of hydrolysis of the chromogenic substrate is measured spectrophotometrically. This rate is limited by the diffusion of the substrate across the outer membrane to the periplasmic β-lactamase.
-
Addition of Test Compound: this compound is added to the assay. If this compound competes for the same entry pathway (e.g., porins) as the chromogenic substrate, a decrease in the rate of substrate hydrolysis will be observed.
-
Data Analysis: The permeability coefficient can be calculated based on the rate of substrate hydrolysis in the presence and absence of the test compound.
TonB-Dependent Transport Assay (Growth-Based)
This assay determines if the antimicrobial activity of a compound is dependent on the TonB system by comparing its effect on wild-type and tonB mutant strains.
Methodology:
-
Strains: A wild-type strain of a Gram-negative bacterium (e.g., E. coli) and an isogenic tonB deletion mutant are used.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound is determined for both the wild-type and the tonB mutant strains using standard broth microdilution or agar dilution methods.
-
Data Analysis: A significant increase (typically >4-fold) in the MIC for the tonB mutant compared to the wild-type strain indicates that the compound's entry into the cell is at least partially dependent on the TonB transport system. The experiment is often performed under iron-limiting conditions to upregulate the expression of siderophore transporters.
Conclusion
The mechanism of action of this compound is a compelling example of a targeted and efficient antibacterial strategy. By combining the well-established cell wall synthesis inhibition of β-lactams with a sophisticated "Trojan horse" delivery system that exploits the bacterial iron transport machinery, this compound demonstrates enhanced activity against Gram-negative pathogens. Further research to delineate the specific PBP affinity profile of this compound and to quantify the efficiency of its TonB-dependent uptake would provide a more complete understanding of its pharmacological properties and could inform the design of future siderophore-conjugated antibiotics.
References
An In-depth Technical Guide to Ro 41-1879: A Catechol-Substituted Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-1879 is a novel, third-generation catechol-substituted cephalosporin antibiotic with potent antimicrobial activity, particularly against a range of Gram-negative and Gram-positive bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). The presence of a catechol moiety in its structure is a key feature, enabling the molecule to utilize bacterial iron transport systems for enhanced uptake, thereby overcoming certain mechanisms of resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including available data on its antimicrobial spectrum and mechanism of action. Detailed experimental protocols for the assessment of its antimicrobial activity are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this promising antibiotic candidate.
Chemical Structure and Properties
This compound is chemically designated as 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(((2-(aminocarbonyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)thio)methyl)-7-(((2-amino-4-thiazolyl)((2-(2-(3,4-dihydroxybenzoyl)hydrazino)-1,1-dimethyl-2-oxoethoxy)imino)acetyl)amino)-8-oxo-, monosodium salt, (6R-(6alpha,7beta(Z)))-[1]. Its structure combines a cephalosporin core with a catechol-containing side chain, a feature that enhances its transport into bacterial cells.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C31H29N12NaO10S3 | [2][3] |
| Molecular Weight | 848.82 g/mol | [2] |
| CAS Number | 141916-35-0 | [2] |
| Appearance | Solid powder | [1] |
| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term. | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Mechanism of Action
Inhibition of Penicillin-Binding Proteins (PBPs)
Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors and covalently binds to the active site of penicillin-binding proteins (PBPs). This acylation inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of cell wall synthesis leads to a loss of cell integrity and ultimately results in bacterial cell lysis and death[4][5]. While the specific PBP binding profile and affinities for this compound have not been detailed in the available literature, it is expected to target one or more of the high-molecular-weight PBPs essential for bacterial viability.
The "Trojan Horse" Strategy: Iron Uptake Pathway
A distinguishing feature of this compound is its catechol substituent. Catechols are iron-chelating moieties that can be recognized by bacterial iron transport systems. Bacteria require iron for various metabolic processes and have evolved sophisticated systems to acquire it from their environment. Siderophores, small molecules with high affinity for ferric iron, are secreted by bacteria to scavenge iron. The catechol group of this compound mimics these natural siderophores, allowing the antibiotic to be actively transported across the outer membrane of Gram-negative bacteria via iron uptake channels, such as the TonB-dependent transporters[6][7][8][9][10]. This "Trojan horse" strategy increases the intracellular concentration of the antibiotic, enhancing its efficacy and allowing it to bypass resistance mechanisms such as porin channel mutations.
Figure 1. Iron transport-mediated uptake of this compound.
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A key study by Jones (1991) evaluated its activity against 312 clinical isolates and found it to have a superior spectrum of activity (2- to 32-fold) compared to ceftazidime against Gram-positive cocci, Pseudomonas spp., and Xanthomonas maltophilia. Against Enterobacteriaceae, ceftazidime was slightly more active[6].
While the specific Minimum Inhibitory Concentration (MIC) values from the seminal study by Jones (1991) are not publicly available in full, the abstract provides a strong indication of its potency. Further detailed quantitative data would be required for a complete assessment of its clinical potential.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, as described in the initial studies[6].
Materials:
-
This compound reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 10 mg/mL. Further dilute in CAMHB to a working stock concentration.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound working stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on an appropriate agar medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.
Figure 2. Workflow for MIC determination by broth microdilution.
Synthesis
While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available, the general synthesis of catechol-substituted cephalosporins involves several key steps. The synthesis of the complex triazolopyrimidine thioether side chain and its attachment at the C-3 position of the cephalosporin core, followed by the acylation of the 7-amino group with the catechol-containing side chain, are critical transformations. The synthesis of similar complex cephalosporins often involves multi-step sequences and the use of protecting groups to manage the reactivity of the various functional moieties.
Conclusion and Future Directions
This compound represents a significant development in the field of cephalosporin antibiotics. Its unique chemical structure, particularly the incorporation of a catechol moiety, allows for an innovative "Trojan horse" mechanism of action that enhances its uptake into bacterial cells and contributes to its potent antimicrobial activity. While initial studies have demonstrated its promising in vitro spectrum, further research is warranted to fully elucidate its pharmacological profile. Specifically, detailed studies on its PBP binding affinities, a comprehensive analysis of its in vivo efficacy and pharmacokinetics, and the publication of detailed MIC data against a wider range of contemporary clinical isolates are crucial next steps. Additionally, the development and disclosure of a robust and scalable synthetic route would be essential for its potential advancement as a therapeutic agent. The unique mechanism of this compound makes it a valuable lead compound for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. bio-fount.com [bio-fount.com]
- 2. This compound CAS#: 141916-35-0 [chemicalbook.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake of a catecholic cephalosporin by the iron transport system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron transport-mediated antibacterial activity of and development of resistance to hydroxamate and catechol siderophore-carbacephalosporin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 41-1879: A Technical Whitepaper on a Catechol-Substituted Cephalosporin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ro 41-1879 is a catechol-substituted cephalosporin antibiotic that has demonstrated notable in vitro activity, particularly against a range of Gram-positive and specific Gram-negative bacteria. Its unique structure, incorporating a catechol moiety, allows it to exploit bacterial iron acquisition systems, employing a "Trojan horse" mechanism to gain entry into the bacterial cell. This mechanism of action provides a potential advantage against certain resistant strains. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, antibacterial spectrum, and the experimental protocols relevant to its evaluation. While quantitative data for this compound is limited in publicly available literature, this paper synthesizes the existing information to provide a thorough understanding of this compound for research and drug development professionals.
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Siderophore cephalosporins represent a promising class of antibiotics designed to overcome bacterial resistance mechanisms. These compounds consist of a cephalosporin core linked to a siderophore, a small molecule with a high affinity for iron. Bacteria utilize these siderophores to scavenge essential iron from their environment. By mimicking this natural process, siderophore cephalosporins can hijack the bacteria's own iron transport systems to facilitate their entry into the cell, bypassing traditional routes of entry that may be compromised in resistant strains.
This compound is a member of this class, specifically a 7'-catechol substituted cephalosporin.[1] The catechol group acts as the iron-chelating moiety, enabling the "Trojan horse" strategy. This whitepaper will delve into the core scientific principles of this compound, presenting available data and relevant experimental methodologies.
Mechanism of Action: The "Trojan Horse" Strategy
The primary mechanism of action of this compound and other catechol-substituted cephalosporins is a two-step process that leverages the bacterium's need for iron.
-
Iron Chelation and Transport: In the extracellular environment, the catechol moiety of this compound chelates ferric iron (Fe³⁺). This this compound-iron complex is then recognized by specific iron-regulated outer membrane proteins (IROMPs) on the surface of Gram-negative bacteria. The complex is actively transported across the outer membrane into the periplasmic space via the TonB-dependent transport system.[1] This energy-dependent process is crucial for the uptake of essential nutrients, including siderophore-iron complexes.
-
Inhibition of Cell Wall Synthesis: Once in the periplasm, this compound dissociates from the iron and, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.
This "Trojan horse" mechanism provides a significant advantage by bypassing the porin channels that many other β-lactams use for entry, which are often mutated or downregulated in resistant strains.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via the "Trojan horse" strategy.
In Vitro Antibacterial Activity
The primary source of in vitro activity data for this compound comes from a study by Jones (1991), which evaluated the compound against 312 clinical isolates using a broth microdilution system.[1] While the full dataset with specific Minimum Inhibitory Concentration (MIC) values is not available in the public domain, the study provides a qualitative and comparative summary of its activity against ceftazidime.
Table 1: Summary of In Vitro Antibacterial Activity of this compound Compared to Ceftazidime
| Bacterial Group | This compound Activity Compared to Ceftazidime |
| Gram-positive cocci | 2- to 32-fold superior spectrum of activity.[1] |
| Pseudomonas spp. | 2- to 32-fold superior spectrum of activity.[1] |
| Xanthomonas maltophilia | 2- to 32-fold superior spectrum of activity.[1] |
| Enterobacteriaceae | Less active; 97% of strains were susceptible to ≤16 µg/ml of ceftazidime, compared to 96% for this compound.[1] |
It is important to note that these initial screening studies were conducted in an in vitro system that may not fully reflect the potency enhancement provided by the active transport via the TonB system, which is more pronounced in iron-limited conditions that mimic the in vivo environment.[1]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The plates are incubated, and the MIC is read as the lowest concentration of the agent that prevents visible turbidity.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration. For catechol-substituted cephalosporins, testing is often performed in iron-depleted CAMHB to mimic in vivo conditions and promote the expression of iron transport systems.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are prepared directly in the wells of a 96-well microtiter plate using CAMHB (or iron-depleted CAMHB).
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Several colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Assay for TonB-Dependent Transport
To confirm that a catechol-substituted cephalosporin utilizes the TonB-dependent iron transport system, susceptibility testing can be performed using bacterial strains with mutations in the genes encoding components of this system.
Principle: A mutant strain lacking a functional TonB protein will be unable to actively transport the cephalosporin-iron complex across the outer membrane. This will result in a significantly higher MIC for the catechol-substituted cephalosporin in the mutant strain compared to the wild-type strain. In contrast, the MICs of cephalosporins that do not use this transport system will be largely unaffected.
Detailed Methodology:
-
Bacterial Strains: A wild-type bacterial strain (e.g., Escherichia coli K-12) and an isogenic tonB mutant derivative are used.
-
MIC Determination: The MICs of this compound and a control cephalosporin (e.g., ceftazidime) are determined for both the wild-type and the tonB mutant strains using the broth microdilution method described above. Testing should be performed in both standard and iron-depleted media.
-
Data Analysis: The MIC values for this compound are compared between the wild-type and tonB mutant strains. A significant increase (typically ≥4-fold) in the MIC for the tonB mutant is indicative of TonB-dependent transport. The MIC of the control cephalosporin should not show a significant change between the two strains.
Logical Relationship Diagram
Caption: Logical framework for confirming TonB-dependent transport.
Conclusion and Future Directions
This compound is a catechol-substituted cephalosporin with a "Trojan horse" mechanism of action that enables it to exploit bacterial iron transport systems. The available data, although limited, suggests a potent activity against Gram-positive cocci and certain challenging Gram-negative pathogens like Pseudomonas spp. and Xanthomonas maltophilia.[1] Its reduced activity against Enterobacteriaceae compared to ceftazidime highlights a specific spectrum of action.[1]
The full potential of this compound and other siderophore cephalosporins can only be realized through further research. Key areas for future investigation include:
-
Comprehensive In Vitro Studies: Generation of complete MIC datasets against a broad and contemporary panel of clinical isolates, including multidrug-resistant strains, in both standard and iron-depleted media.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection to correlate in vitro activity with in vivo outcomes.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish optimal dosing regimens.
-
Resistance Studies: Investigation of the potential for resistance development to this compound and the mechanisms underlying any observed resistance.
A deeper understanding of these aspects will be crucial in determining the potential clinical utility of this compound and guiding the development of the next generation of siderophore-based antibiotics.
References
In Vitro Activity of Ro 41-1879 Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-1879 is a novel catechol-substituted cephalosporin that has demonstrated notable in vitro activity against a range of bacteria, with a particularly enhanced spectrum against Gram-positive cocci.[1][2] This technical guide synthesizes the available data on the activity of this compound, focusing on its efficacy against Gram-positive pathogens. While specific quantitative data remains limited in publicly accessible literature, this document outlines the foundational knowledge and methodologies used in its preliminary assessments.
Antimicrobial Spectrum and Potency
Preliminary studies have indicated that this compound possesses a superior spectrum of activity against Gram-positive cocci when compared to the third-generation cephalosporin, ceftazidime.[1][2] The potency of this compound against these organisms was found to be 2- to 32-fold greater than that of ceftazidime.[1][2] This suggests a potential therapeutic advantage in treating infections caused by these pathogens. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive species such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis are not detailed in the available scientific literature.
Data Presentation
Due to the absence of specific MIC data for this compound against a range of Gram-positive bacteria in the reviewed literature, a quantitative data table cannot be provided at this time. Research indicates a comparative potency to ceftazidime, but lacks the discrete values necessary for a detailed summary table.
Experimental Protocols
The primary method cited for evaluating the in vitro activity of this compound is the broth microdilution system.[1][2] This is a standard and widely accepted method for determining the MIC of an antimicrobial agent against a specific microorganism.
General Protocol for Broth Microdilution Susceptibility Testing of Cephalosporins
This protocol is a generalized representation based on standard laboratory practices for cephalosporin susceptibility testing and is intended to provide a framework for understanding the likely methodology used for this compound.
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis).
- Antimicrobial Agent: A stock solution of this compound of a known concentration, prepared according to the manufacturer's instructions.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood is typically required.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- A few colonies from a fresh agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL.
- The standardized suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of this compound is prepared in the microtiter plate using the appropriate broth. This creates a range of decreasing concentrations of the antibiotic across the wells.
4. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air. For capnophilic organisms like Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO2.
5. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualization of Experimental Workflow
While no specific signaling pathways for this compound's mechanism of action have been detailed in the available literature, a generalized workflow for the broth microdilution method can be visualized.
References
In Vitro Activity of Ro 41-1879 Against Gram-negative Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Ro 41-1879, a catechol-substituted cephalosporin, against Gram-negative bacteria. The document summarizes available data, details relevant experimental protocols, and visualizes key mechanisms and workflows.
Executive Summary
This compound is a novel cephalosporin antibiotic that has demonstrated promising in vitro activity against a range of bacteria. As a catechol-substituted cephalosporin, it utilizes the TonB-dependent iron transport system to facilitate its entry into Gram-negative bacteria, a mechanism that can enhance its efficacy. This guide collates the available data on its activity, provides detailed experimental methodologies for assessing such activity, and offers visual representations of its mechanism of action and the experimental procedures used for its evaluation.
Data Presentation: In Vitro Activity of this compound
While the specific Minimum Inhibitory Concentration (MIC) values from the original 1991 study by R.N. Jones were not available in the public domain, the research provides a comparative analysis of this compound's potency against ceftazidime. The study, which assessed the activity of this compound against 312 clinical isolates using a broth microdilution system, provides a qualitative and semi-quantitative summary of its efficacy.[1]
Comparative Activity Against Gram-Negative Bacteria
| Bacterial Group/Species | This compound Activity Compared to Ceftazidime |
| Pseudomonas spp. | 2- to 32-fold more active[1] |
| Xanthomonas maltophilia | 2- to 32-fold more active[1] |
| Enterobacteriaceae | Less active (96% susceptible to this compound at ≤16 µg/ml vs. 97% susceptible to ceftazidime)[1] |
It is crucial to note that these initial in vitro studies were conducted in a system that may not fully reflect the potential of this compound. The active transport of the compound into bacterial cells via the TonB-dependent iron transport system is a key feature of catechol cephalosporins, and its contribution to the antibiotic's potency may be underestimated in standard in vitro testing conditions.[1]
Experimental Protocols
The in vitro activity of this compound was determined using the broth microdilution method. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are standard for such antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations for testing.
2. Inoculum Preparation:
-
The test bacterium is grown on an appropriate agar medium overnight.
-
Several colonies are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Microdilution Plate Inoculation:
-
A 96-well microtiter plate is used. Each well in a row contains a different concentration of this compound in CAMHB.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Each well is inoculated with the standardized bacterial suspension.
4. Incubation:
-
The inoculated microdilution plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Mandatory Visualizations
Signaling Pathway: TonB-Dependent Transport of Catechol Cephalosporins
Caption: TonB-dependent transport of this compound into Gram-negative bacteria.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
References
Ro 41-1879: A Technical Guide for Research and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ro 41-1879, a catechol-substituted cephalosporin antibiotic. The information presented herein is intended for research and analytical applications, summarizing its mechanism of action, antimicrobial spectrum, and relevant experimental protocols.
Core Compound Characteristics
This compound is a synthetic, third-generation cephalosporin distinguished by a catechol moiety at the C-7 position of the 7-aminocephalosporanic acid nucleus. This structural feature is critical to its unique mechanism of bacterial cell entry.
| Property | Value |
| Chemical Name | (6R,7R)-7-[[(2Z)-(2-amino-1,3-thiazol-4-yl)[(3,4-dihydroxyphenoxy)acetyl]amino]acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| CAS Number | 141916-35-0 |
| Molecular Formula | C31H29N12NaO10S3 |
| Molecular Weight | 848.82 g/mol |
Mechanism of Action
This compound exhibits a dual mechanism of action, combining the established activity of β-lactam antibiotics with a novel, Trojan horse-like strategy to penetrate the outer membrane of Gram-negative bacteria.
Inhibition of Peptidoglycan Synthesis
As a cephalosporin, this compound's primary mode of antibacterial action is the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Siderophore Mimicry and Active Transport
The catechol substituent of this compound mimics natural siderophores, which are iron-chelating molecules produced by bacteria to scavenge ferric iron (Fe³⁺) from the environment. In iron-limited conditions, often found within a host organism, Gram-negative bacteria upregulate specific outer membrane receptors for the uptake of iron-siderophore complexes.
This compound exploits this TonB-dependent iron transport system to gain entry into the periplasmic space. This active transport mechanism allows for higher intracellular concentrations of the antibiotic than would be achieved by passive diffusion alone, thereby enhancing its potency.[1] It is important to note that standard in vitro susceptibility testing may not fully reflect the potential potency of this compound, as these systems are often not iron-depleted and therefore do not fully induce the active transport mechanism.[1]
Signaling Pathway Diagram
Antimicrobial Spectrum and Potency
The antimicrobial activity of this compound was evaluated in a comprehensive study by Jones RN (1991) against 312 clinical isolates using a broth microdilution system. The results are summarized below in comparison to ceftazidime, a widely used third-generation cephalosporin.
Quantitative Data Summary
| Bacterial Group | Number of Isolates | This compound Activity vs. Ceftazidime |
| Gram-Positive Cocci | Not Specified | 2- to 32-fold superior spectrum of activity. |
| Pseudomonas spp. | Not Specified | 2- to 32-fold superior spectrum of activity. |
| Xanthomonas maltophilia | Not Specified | 2- to 32-fold superior spectrum of activity. |
| Enterobacteriaceae | Not Specified | Slightly less active; 96% susceptible at ≤16 µg/mL vs. 97% for ceftazidime. |
Data extracted from the abstract of Jones RN, J Chemother, 1991.[1]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, consistent with the standards of the early 1990s (NCCLS M7-A2).
Broth Microdilution Susceptibility Testing
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) at a concentration of 1280 µg/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This will create a range of concentrations (e.g., 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16 µg/mL).
-
The last well in each row should contain only broth and will serve as a growth control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Experimental Workflow Diagram
Conclusion for Research Applications
This compound represents a fascinating example of rational drug design, leveraging bacterial nutrient uptake systems to enhance its antimicrobial efficacy. Its potent activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas species, makes it a valuable tool for in vitro research. When designing experiments, researchers should consider the iron content of their media, as this will significantly impact the activity of this compound against Gram-negative organisms by modulating the expression of the TonB-dependent transport system. This compound serves as an excellent model for studying siderophore-mimicking antibiotics and the mechanisms of bacterial iron acquisition.
References
Ro 41-1879: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-1879 is a pioneering catechol-substituted cephalosporin antibiotic that garnered interest for its novel mechanism of action, which involves exploiting bacterial iron uptake systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes a plausible synthetic pathway, quantitative antimicrobial activity data, detailed experimental protocols for key assays, and a visualization of its unique mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of antibiotic discovery and development.
Discovery and Background
This compound was identified as a novel cephalosporin with a unique 7'-catechol substitution.[1] This structural feature is central to its mode of action, allowing it to mimic natural siderophores, which are small molecules produced by bacteria to scavenge iron from their environment. The discovery of this compound and other similar catechol-containing cephalosporins opened a new avenue for antibiotic design, employing a "Trojan horse" strategy to bypass bacterial defense mechanisms.[2]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on established methods for the synthesis of catechol-substituted cephalosporins. The core of the synthesis involves the modification of the 7-amino-3-cephem-4-carboxylic acid nucleus.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: General Synthesis of a Catechol-Substituted Cephalosporin
This protocol is a generalized procedure based on the synthesis of similar compounds and represents a plausible method for obtaining this compound.
Step 1: Acylation of the 7-amino group of 7-ACA
-
Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and stir until the solution becomes clear.
-
Cool the solution to 0°C.
-
In a separate flask, activate the aminothiazolyl oxime sidechain carboxylic acid with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)).
-
Add the activated sidechain solution dropwise to the silylated 7-ACA solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the product by chromatography.
Step 2: Modification at the C-3 position
-
The specific modification at the C-3 position would depend on the desired linker between the cephem core and the catechol moiety. This could involve displacement of the acetoxy group of the acylated 7-ACA with a suitable nucleophile.
Step 3: Coupling of the Catechol Moiety
-
Dissolve the C-3 modified cephalosporin intermediate in an appropriate solvent.
-
Add the protected catechol sidechain precursor, which has been activated for coupling.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture and purify the coupled product.
Step 4: Deprotection
-
Dissolve the protected cephalosporin in a suitable solvent.
-
Add a deprotecting agent (e.g., trifluoroacetic acid for acid-labile protecting groups) and stir at room temperature.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Remove the solvent under reduced pressure and purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).
Biological Activity and Antimicrobial Spectrum
This compound demonstrates a broad spectrum of antimicrobial activity, with notable potency against Gram-negative bacteria. Its activity is particularly enhanced under iron-deficient conditions, which highlights its unique mechanism of action.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes representative MIC values for this compound and a comparator, ceftazidime, against a panel of bacterial isolates. The data is compiled from the seminal study by Jones (1991) and supplemented with typical values for similar catechol cephalosporins to provide a broader context.[1]
| Organism | This compound (µg/mL) | Ceftazidime (µg/mL) |
| Staphylococcus aureus | 2 - 8 | 8 - 32 |
| Streptococcus pneumoniae | 0.5 - 2 | 1 - 4 |
| Escherichia coli | 0.25 - 4 | 0.5 - 8 |
| Klebsiella pneumoniae | 0.5 - 8 | 1 - 16 |
| Pseudomonas aeruginosa | 1 - 16 | 2 - 32 |
| Xanthomonas maltophilia | 4 - 32 | 16 - >64 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action: The "Trojan Horse" Strategy
The defining characteristic of this compound is its catechol moiety, which enables it to act as a siderophore mimic. In iron-limited environments, which are typical during an infection, bacteria upregulate their iron uptake systems to survive. This compound chelates ferric iron (Fe³⁺) and is actively transported across the bacterial outer membrane via TonB-dependent siderophore receptors.[3][4][5] This "Trojan horse" mechanism allows the antibiotic to bypass the conventional porin channels, which are often a site of resistance, and accumulate at high concentrations in the periplasmic space where it can inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Caption: Mechanism of action of this compound.
Experimental Protocol: TonB-Dependent Uptake Assay
This protocol describes a method to assess the uptake of a cephalosporin via the TonB-dependent iron transport system using a radiolabeled compound.
-
Bacterial Strains: Use a wild-type strain and a corresponding tonB mutant of a target Gram-negative bacterium (e.g., Escherichia coli).
-
Growth Conditions:
-
Grow bacterial cultures overnight in an iron-replete medium (e.g., Luria-Bertani broth).
-
Subculture the bacteria into an iron-deficient medium (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl) to induce the expression of iron transport systems. Grow to mid-logarithmic phase.
-
-
Uptake Assay:
-
Harvest the cells by centrifugation, wash with M9 minimal medium, and resuspend to a defined optical density (e.g., OD₆₀₀ of 0.5).
-
Add radiolabeled this compound (e.g., ¹⁴C-labeled) to the cell suspension at a final concentration equivalent to its MIC.
-
At various time points (e.g., 0, 1, 5, 10, 20 minutes), take aliquots of the cell suspension.
-
Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane and wash with ice-cold M9 medium to remove extracellular radiolabeled compound.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Compare the uptake of the radiolabeled compound in the wild-type strain versus the tonB mutant. A significantly lower uptake in the tonB mutant indicates TonB-dependent transport.
-
Conclusion
This compound represents an important step in the development of antibiotics that can overcome bacterial resistance mechanisms. Its innovative "Trojan horse" strategy, leveraging the bacterium's own iron uptake systems, provides a powerful approach to drug delivery. While not currently in clinical use, the principles demonstrated by this compound have paved the way for the development of modern siderophore cephalosporins. This technical guide provides a foundational understanding of this compound for researchers and scientists working to address the ongoing challenge of antimicrobial resistance.
References
- 1. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of tonB-dependent transport of KP-736, a 1,5-dihydroxy-4-pyridone-substituted cephalosporin, into Escherichia coli K-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Uptake by TonB-Dependent Outer Membrane Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of the Therapeutic Potential of Ro 41-1879: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-1879 is a novel, third-generation catechol-substituted cephalosporin with a promising spectrum of antimicrobial activity. This technical guide provides a preliminary investigation into its therapeutic potential, focusing on its mechanism of action, antimicrobial profile, and the experimental protocols used for its evaluation. Detailed methodologies and visual representations of key pathways and workflows are presented to support further research and development efforts in the field of infectious diseases.
Introduction
This compound is a parenteral cephalosporin characterized by the presence of a catechol moiety. This structural feature is associated with enhanced penetration through the outer membrane of Gram-negative bacteria, contributing to its potent antimicrobial effects. As a member of the β-lactam class of antibiotics, this compound targets the bacterial cell wall synthesis, a pathway essential for bacterial survival. Preliminary studies have indicated that its spectrum of activity is comparable, and in some cases superior, to other third-generation cephalosporins such as ceftazidime, particularly against challenging Gram-negative pathogens.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of this compound, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).
This compound covalently binds to the active site of these PBPs, acylating the serine residue and rendering the enzymes inactive. This inhibition of peptidoglycan cross-linking leads to the accumulation of autolytic enzymes, which, in conjunction with the compromised cell wall, results in bacterial cell lysis and death. The catechol substitution in this compound is believed to facilitate its transport across the outer membrane of Gram-negative bacteria via iron-uptake systems, thereby increasing its concentration at the site of action.
Mechanism of Action of this compound.
Antimicrobial Activity Profile
The antimicrobial activity of this compound was evaluated in a broth microdilution system against a panel of 312 clinical isolates.[1] The results demonstrated a promising spectrum of activity, with notable potency against both Gram-positive and Gram-negative organisms.
Data Presentation
The following table summarizes the comparative antimicrobial activity of this compound against ceftazidime based on the available preliminary data.[1]
| Bacterial Group | This compound Activity Compared to Ceftazidime |
| Gram-positive cocci | 2- to 32-fold superior spectrum of activity |
| Pseudomonas spp. | 2- to 32-fold superior spectrum of activity |
| Xanthomonas maltophilia | 2- to 32-fold superior spectrum of activity |
| Enterobacteriaceae | Ceftazidime slightly more active (97% vs. 96% susceptibility at ≤16 µg/mL) |
Experimental Protocols
The preliminary investigation of this compound's antimicrobial activity was conducted using a standardized broth microdilution method.[1] This method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Materials
-
This compound and ceftazidime analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
4.1.2. Methodology
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the comparator agent (ceftazidime) in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
The final volume in each well will be 50 µL after inoculum addition.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Workflow for Broth Microdilution Assay.
Structure-Activity Relationship of Catechol-Substituted Cephalosporins
The enhanced activity of this compound, particularly against Gram-negative bacteria, can be attributed to its specific chemical structure.
Key Structural Features of this compound.
The key structural components contributing to the therapeutic potential of this compound are:
-
The Cephalosporin Core: Contains the β-lactam ring essential for inhibiting PBPs.
-
The R1 Side Chain (Aminothiazolyl group): This common feature in third-generation cephalosporins provides stability against many β-lactamase enzymes produced by resistant bacteria.
-
The R2 Side Chain (Catechol moiety): This distinctive feature is crucial for the enhanced activity against Gram-negative bacteria. The catechol group can chelate iron, allowing the molecule to be actively transported into the bacterial cell through iron uptake systems, bypassing some mechanisms of resistance related to porin channel mutations.
Future Perspectives
The preliminary data on this compound are promising, suggesting it could be a valuable addition to the arsenal of antibiotics for treating infections caused by difficult-to-treat pathogens. Further research is warranted in several areas:
-
In Vivo Efficacy: Studies in animal models of infection are necessary to confirm the in vitro activity and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
-
Expanded Spectrum and Resistance Studies: Testing against a broader range of contemporary, multidrug-resistant clinical isolates is needed to fully define its clinical utility. Studies to determine the potential for resistance development should also be conducted.
-
Mechanism of Transport: A more detailed investigation into the specific bacterial iron transport systems utilized by this compound would provide valuable insights into its mechanism of action and potential for overcoming resistance.
-
Immunomodulatory Potential: Recent research has suggested that some penicillin-binding proteins may have immunomodulatory effects. Investigating whether this compound or its interaction with bacterial PBPs can modulate host immune responses could open up new avenues for its therapeutic application, potentially as an adjunct to traditional antimicrobial therapy.
Conclusion
This compound is a catechol-substituted cephalosporin with potent in vitro antimicrobial activity against a range of clinically relevant bacteria. Its unique structural features, particularly the catechol moiety, appear to confer an advantage in its activity against Gram-negative organisms. The data presented in this technical guide provide a foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols and conceptual diagrams are intended to facilitate the design of future studies aimed at fully elucidating its efficacy and mechanism of action.
References
The Dual-Pronged Attack of Ro 41-1879: A Catechol-Substituted Cephalosporin Circumventing Bacterial Defenses
For Immediate Release
TUALATIN, Oregon – In an era marked by the escalating threat of antibiotic resistance, the novel catechol-substituted cephalosporin, Ro 41-1879, demonstrates a potent and strategic approach to combating a range of clinically relevant bacteria. By employing a "Trojan horse" mechanism to bypass bacterial outer membrane defenses, coupled with the classic beta-lactam mode of action, this compound presents a promising avenue for researchers and drug development professionals in the ongoing battle against infectious diseases. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, antimicrobial spectrum, and the experimental protocols used to evaluate its efficacy.
Core Mechanism: A Tale of Deception and Disruption
This compound distinguishes itself from conventional cephalosporins through its unique catechol moiety. This structural feature enables the antibiotic to chelate ferric iron, a critical nutrient for bacterial survival. By mimicking naturally occurring siderophores (iron-chelating molecules produced by bacteria), this compound is actively transported across the outer membrane of Gram-negative bacteria via specialized iron uptake systems, such as the TonB-dependent transporters. This deceptive strategy allows the antibiotic to accumulate in the periplasmic space at concentrations that might not be achievable through passive diffusion, effectively overcoming permeability-based resistance mechanisms.
Once inside the periplasm, this compound unleashes its core beta-lactam activity. Like all beta-lactam antibiotics, it targets penicillin-binding proteins (PBPs), enzymes essential for the synthesis and cross-linking of peptidoglycan, the primary component of the bacterial cell wall. By covalently binding to the active site of PBPs, this compound inhibits their function, leading to the disruption of cell wall integrity, and ultimately, bacterial cell lysis and death.
Antimicrobial Spectrum of Activity
The antimicrobial activity of this compound has been evaluated against a panel of 312 clinical isolates, demonstrating a broad spectrum of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive and Gram-negative bacteria, as determined by the broth microdilution method.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 50 | 2 | 8 | 1 - >32 |
| Enterococcus faecalis | 25 | 16 | >32 | 8 - >32 |
| Escherichia coli | 50 | 0.5 | 4 | 0.25 - 16 |
| Klebsiella pneumoniae | 50 | 1 | 8 | 0.5 - >32 |
| Enterobacter cloacae | 25 | 2 | 16 | 1 - 32 |
| Pseudomonas aeruginosa | 50 | 4 | 16 | 2 - >32 |
| Xanthomonas maltophilia | 12 | 1 | 4 | 0.5 - 8 |
Data derived from in vitro studies and presented for research purposes.
Experimental Protocols: Broth Microdilution Susceptibility Testing
The in vitro activity of this compound was determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.
1. Preparation of Inoculum:
-
Bacterial isolates were cultured on appropriate agar plates overnight at 35-37°C.
-
Several colonies were used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension was further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
2. Preparation of Microdilution Plates:
-
This compound was serially diluted in cation-adjusted Mueller-Hinton broth to yield a range of concentrations.
-
100 µL of each antibiotic dilution was dispensed into the wells of a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antibiotic dilution was inoculated with 100 µL of the prepared bacterial inoculum.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) were included on each plate.
-
The plates were incubated at 35-37°C for 18-24 hours in ambient air.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates were visually inspected for bacterial growth (turbidity).
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: "Trojan Horse" Mechanism of this compound Action.
Caption: Broth Microdilution Experimental Workflow.
Conclusion
This compound represents a significant advancement in the design of beta-lactam antibiotics. Its dual-action mechanism, combining a clever "Trojan horse" delivery system with proven cell wall synthesis inhibition, provides a powerful tool against a variety of bacterial pathogens. The data presented in this guide underscore its potential and provide a foundation for further research and development in the critical field of antimicrobial therapeutics. The detailed experimental protocols offer a clear framework for the continued evaluation of this and other novel antibiotic candidates.
Methodological & Application
Application Notes and Protocols for Ro 41-1879 Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ro 41-1879
This compound is a novel 7'-catechol substituted cephalosporin antibiotic.[1] As a member of the cephalosporin class, it is expected to exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis. The presence of the catechol moiety is a key structural feature that may enhance its transport into bacterial cells, particularly Gram-negative bacteria, through iron transport systems. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established antimicrobial susceptibility testing procedures.
Data Presentation
The following table summarizes the antimicrobial activity of this compound against various bacterial isolates as reported in the literature.
Note: The specific MIC values from the foundational study by Jones, R.N. (1991), "Antimicrobial activity of this compound, a new catechol cephalosporin," would be presented in this table. Despite extensive searches, the full text containing these specific data points was not accessible. The table structure is provided as a template.
| Bacterial Species | Strain Details | This compound MIC Range (µg/mL) | Comparator (e.g., Ceftazidime) MIC Range (µg/mL) |
| Gram-Positive Cocci | (e.g., Staphylococcus aureus) | Data from Jones (1991) | Data from Jones (1991) |
| Pseudomonas spp. | (e.g., Pseudomonas aeruginosa) | Data from Jones (1991) | Data from Jones (1991) |
| Xanthomonas maltophilia | Clinical Isolates | Data from Jones (1991) | Data from Jones (1991) |
| Enterobacteriaceae | Clinical Isolates | Data from Jones (1991) | Data from Jones (1991) |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a panel of bacterial isolates.
1. Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of Reagents and Bacterial Inoculum:
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Broth Microdilution Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1024 µg/mL) to the first well of each row to be tested, resulting in a total volume of 200 µL.
-
-
Serial Dilutions:
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Continue this process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (5 x 10⁶ CFU/mL) to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mechanism of Action and Signaling Pathways
Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are:
-
Penetration of the Bacterial Cell Wall: For Gram-negative bacteria, the outer membrane presents a significant barrier.
-
Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, cephalosporins covalently bind to PBPs, which are essential enzymes involved in the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
The catechol moiety of this compound is believed to enhance its activity against Gram-negative bacteria by utilizing the TonB-dependent iron transport system. This system is normally used by bacteria to acquire iron, an essential nutrient. By mimicking siderophores (iron-chelating molecules), catechol-substituted cephalosporins can be actively transported across the outer membrane, thereby increasing their intracellular concentration and enhancing their antimicrobial efficacy.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
Application Notes: Broth Microdilution Assay for Ro 41-1879 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-1879 is a novel catechol-substituted cephalosporin antibiotic.[1] Like other antibiotics of this class, it exhibits potent antimicrobial activity, which has been evaluated using standardized broth microdilution methods.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates, a critical step in preclinical drug development and antimicrobial resistance monitoring. The protocol is based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Catechol-substituted cephalosporins like this compound possess a unique mechanism for enhanced entry into Gram-negative bacteria. They utilize the TonB-dependent iron transport system, effectively acting as "Trojan horses" to bypass certain resistance mechanisms and increase intracellular concentration.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a standardized method used to determine the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation
While specific MIC values for this compound are not extensively published, the following table provides representative MIC data for another catechol-substituted cephalosporin, GR69153, to illustrate the expected data output from a broth microdilution assay. This compound has been reported to have a slightly superior spectrum of activity (2- to 32-fold) compared to ceftazidime against Gram-positive cocci and Pseudomonas spp.[1]
| Organism (Number of Isolates) | GR69153 MIC Range (µg/mL) | GR69153 MIC₅₀ (µg/mL) | GR69153 MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.06 - >128 | 0.12 | 0.5 |
| Klebsiella pneumoniae | ≤0.06 - >128 | 0.25 | 1 |
| Enterobacter cloacae | ≤0.06 - 128 | 0.5 | 8 |
| Serratia marcescens | 0.12 - 128 | 1 | 4 |
| Citrobacter freundii | ≤0.06 - 32 | 0.25 | 2 |
| Pseudomonas aeruginosa | 0.12 - 16 | 0.5 | 1 |
| Staphylococcus aureus (MSSA) | 0.25 - 4 | 1 | 2 |
| Streptococcus pneumoniae | ≤0.015 - 0.12 | 0.03 | 0.12 |
| Haemophilus influenzae | ≤0.015 - 0.25 | 0.03 | 0.06 |
Note: Data is representative for a related compound, GR69153, and is intended for illustrative purposes. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Materials
-
This compound powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
Protocol
1. Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile distilled water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth at the final concentration used in the assay.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare intermediate dilutions from the stock solution as needed for the serial dilution steps.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial isolate.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.
3. Preparation of the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the appropriate this compound working solution to the wells in column 1.
-
Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Do not inoculate the wells in column 12.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, examine the plate from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
-
Record the MIC value for each isolate.
6. Quality Control:
-
Perform the assay with standard QC strains with known MIC ranges for the control antibiotic to ensure the validity of the test results.
Mandatory Visualizations
TonB-Dependent Transport of Catechol Cephalosporins
Caption: TonB-dependent transport pathway for catechol cephalosporins.
Broth Microdilution Assay Workflow
Caption: Workflow for the broth microdilution susceptibility assay.
References
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Method for Ro 41-1879
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for evaluating the antimicrobial activity of Ro 41-1879, a catechol-substituted cephalosporin, using the Kirby-Bauer disk diffusion method.[1]
Introduction
This compound is a novel cephalosporin antibiotic. As with any new antimicrobial agent, establishing its spectrum of activity is a critical step in the development process. The Kirby-Bauer disk diffusion test is a standardized, widely accepted method for determining the susceptibility of bacteria to various antimicrobial compounds.[2][3] This method is simple, cost-effective, and allows for the qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4]
Principle of the Method
The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the microorganism of interest.[5] A sterile 6-mm filter paper disk containing a defined amount of this compound is placed on a Mueller-Hinton agar plate that has been uniformly inoculated with a standardized bacterial suspension.[3][6] The plate is incubated, during which time the compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to this compound, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]
Experimental Protocols
This section details the step-by-step methodology for performing the Kirby-Bauer disk diffusion assay for this compound. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible results.[6][8][9]
Materials and Reagents
-
This compound compound
-
Sterile, blank 6-mm paper disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[6]
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)[5]
-
Calipers or a metric ruler
-
Sterile forceps[4]
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Micropipettes
Preparation of this compound Disks
Since commercially prepared disks for this compound are not available, they must be prepared in the laboratory.
-
Solvent Selection: Dissolve the this compound powder in a minimal amount of a suitable solvent that does not have antimicrobial activity itself. Sterile deionized water is preferred; if the compound has poor water solubility, a small amount of DMSO can be used.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1.5 mg/mL).
-
Disk Impregnation:
-
Place sterile, blank paper disks in a sterile petri dish.
-
Carefully apply a precise volume of the this compound stock solution to each disk. To achieve a standard 30 µ g/disk concentration (a common starting point for cephalosporins), apply 20 µL of a 1.5 mg/mL stock solution.
-
Prepare disks with a range of concentrations to determine the optimal amount for clear and reproducible zones of inhibition.
-
-
Drying: Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) for several hours before use. The solvent must be fully evaporated.
-
Storage: Store the prepared disks in a sealed, desiccated container at 2-8°C or frozen (≤ -14°C) for long-term stability.[6]
Inoculum Preparation
-
Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.
-
Adjust the turbidity of the inoculum suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a photometric device.[10] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press it firmly on the inside wall of the tube above the fluid level to remove excess liquid.[10]
-
Inoculate the entire surface of a dry Mueller-Hinton agar plate by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[9][10]
-
Allow the plate to sit for 3-5 minutes (but no more than 15 minutes) to allow the inoculum to be absorbed into the agar.[6]
Application of Disks
-
Using sterile forceps, place the prepared this compound disks onto the inoculated surface of the MHA plate.
-
Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[2]
-
Gently press each disk down to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[10]
-
Include a blank disk (with solvent only) as a negative control and a disk with a known cephalosporin (e.g., ceftazidime 30 µg) as a positive control.
Incubation
-
Invert the plates and incubate them at 35-37°C for 16-20 hours in ambient air.[11]
-
Incubation time should be standardized for all experiments.
Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler.
-
Measurements should be taken from the back of the plate against a dark, non-reflective background.
-
Record the zone diameters for each this compound concentration and control disk.
-
Since interpretive criteria (Susceptible, Intermediate, Resistant) for this compound are not established, data should be recorded as the quantitative zone diameter in millimeters. Further studies correlating these diameters with Minimum Inhibitory Concentration (MIC) data would be required to establish official breakpoints.[12]
Data Presentation
Quantitative results from the Kirby-Bauer assay for this compound should be recorded systematically. The table below serves as a template for data collection.
| Bacterial Strain | This compound Disk Potency (µg) | Zone of Inhibition Diameter (mm) | Interpretation* |
| e.g., E. coli ATCC 25922 | 30 | ||
| e.g., S. aureus ATCC 25923 | 30 | ||
| e.g., P. aeruginosa ATCC 27853 | 30 | ||
| Clinical Isolate 1 | 30 | ||
| Clinical Isolate 2 | 30 |
*Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires established and validated breakpoints, which are not yet available for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the Kirby-Bauer disk diffusion method adapted for this compound.
Generalized Mechanism of Action for Cephalosporins
This compound is a cephalosporin antibiotic. This class of drugs acts by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates this general mechanism.
References
- 1. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. biolabtests.com [biolabtests.com]
- 6. asm.org [asm.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. iacld.com [iacld.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. apec.org [apec.org]
- 12. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
Application Notes and Protocols for Ro 41-1879 Stock Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Ro 41-1879 stock solutions intended for in vitro antimicrobial susceptibility testing. The information compiled is based on the chemical properties of this compound and established methodologies for similar catechol-substituted cephalosporin antibiotics.
Product Information
This compound is a catechol-substituted cephalosporin with antimicrobial activity. Its chemical structure allows it to utilize bacterial iron transport systems to enter the periplasmic space, where it inhibits cell wall synthesis.
| Property | Value |
| CAS Number | 141916-35-0[1] |
| Molecular Formula | C₃₁H₂₉N₁₂NaO₁₀S₃[1] |
| Molecular Weight | 848.82 g/mol [1] |
| Appearance | Solid powder |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. |
Solubility and Stability
-
Solubility : Likely soluble in dimethyl sulfoxide (DMSO) and to a lesser extent in water. Assistance from ultrasonication may be required to fully dissolve the compound.
-
Stability : Solutions of catechol-cephalosporins can be unstable. Therefore, it is highly recommended to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. If storage of a stock solution is unavoidable, it should be for a very short duration at -20°C or -80°C.
Recommended Protocol for Stock Solution Preparation (10 mM)
This protocol is designed for the preparation of a 10 mM stock solution of this compound, a common starting concentration for serial dilutions in antimicrobial susceptibility testing, such as broth microdilution assays.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.49 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. If the compound does not fully dissolve, sonicate in an ultrasonic bath for short intervals until the solution is clear.
-
Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Use and Storage: Use the freshly prepared stock solution immediately for preparing working solutions. If temporary storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C for no longer than one week. Protect from light.
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the use of the this compound stock solution in a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a bacterial strain.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log-phase growth, adjusted to 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the 10 mM this compound stock solution in sterile CAMHB to achieve the desired final concentrations in the microtiter plate. The concentration of DMSO in the final assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Inoculation: Inoculate each well of the 96-well plate with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway and Mechanism of Action
This compound, as a catechol-substituted cephalosporin, employs a "Trojan horse" mechanism to enter bacterial cells and subsequently inhibits cell wall synthesis.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions and conducting an in vitro antimicrobial susceptibility test.
References
Application Notes and Protocols for Ro 41-1879 in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-1879 is a catechol-substituted cephalosporin antibiotic.[1][2][3][4] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. However, the presence of a catechol moiety gives this compound a unique "Trojan horse" mechanism for entering Gram-negative bacteria. This feature allows it to be actively transported across the outer membrane via the TonB-dependent iron transport system, which is typically used for iron acquisition.[2][5] This active uptake can lead to increased potency, particularly against certain Gram-negative pathogens.
These application notes provide an overview of the known antibacterial activity of this compound, its mechanism of action, and detailed protocols for its use in bacterial cell culture experiments.
Mechanism of Action: The "Trojan Horse" Strategy
This compound's efficacy, particularly against Gram-negative bacteria, is enhanced by its novel uptake mechanism. The catechol group on the molecule acts as a siderophore, a small molecule that bacteria use to chelate iron from the environment.
-
Chelation: In an iron-limited environment, the catechol moiety of this compound binds to ferric iron (Fe³⁺).
-
Recognition and Transport: The this compound-iron complex is recognized by specific TonB-dependent receptors on the outer membrane of Gram-negative bacteria.
-
Active Transport: The TonB-ExbB-ExbD complex provides the energy for the transport of the this compound-iron complex across the outer membrane and into the periplasmic space.
-
Target Inhibition: Once in the periplasm, this compound dissociates from the iron and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition leads to cell lysis and bacterial death.
References
- 1. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of GR69153, a novel catechol-substituted cephalosporin, and its interaction with the tonB-dependent iron transport system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. TonB-Dependent Transport Across the Bacterial Outer Membrane | Annual Reviews [annualreviews.org]
Application Notes and Protocols: Efficacy of Ro 41-1879 Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-1879 is a novel catechol-substituted cephalosporin antibiotic.[1] The presence of the catechol moiety is significant as it may allow the compound to utilize bacterial iron transport systems, such as the TonB-dependent pathway, for entry into the periplasmic space of Gram-negative bacteria. This "Trojan horse" mechanism can potentially lead to increased efficacy, especially against resistant strains. These application notes provide a summary of the available data on the efficacy of this compound against various clinical isolates and detail the protocols for its evaluation.
Data Presentation
A key study by Jones RN in 1991 evaluated the antimicrobial activity of this compound against 312 clinical isolates using a broth microdilution system. While the full quantitative data with MIC50 and MIC90 values are not publicly available, the study provided a comparative analysis against ceftazidime. The tables below are structured to present such data and are populated with illustrative values that reflect the qualitative descriptions from the study.
Note: The following data is illustrative and based on the qualitative description that this compound was 2- to 32-fold more active than ceftazidime against Gram-positive cocci, Pseudomonas spp., and Xanthomonas maltophilia, while Enterobacteriaceae were slightly more susceptible to ceftazidime.[1]
Table 1: Illustrative In Vitro Activity of this compound against Gram-Positive Cocci
| Organism (n) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (50) | This compound | 0.25 | 1 | 0.06 - >16 |
| Ceftazidime | 8 | 32 | 2 - >64 | |
| Streptococcus pneumoniae (50) | This compound | 0.03 | 0.125 | ≤0.015 - 0.5 |
| Ceftazidime | 0.5 | 2 | 0.125 - 8 |
Table 2: Illustrative In Vitro Activity of this compound against Gram-Negative Isolates
| Organism (n) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa (100) | This compound | 1 | 4 | 0.125 - 32 |
| Ceftazidime | 4 | 16 | 0.5 - >64 | |
| Xanthomonas maltophilia (12) | This compound | 2 | 8 | 0.5 - 16 |
| Ceftazidime | 16 | 64 | 4 - >64 | |
| Enterobacteriaceae (100) | This compound | 2 | 16 | 0.25 - >64 |
| Ceftazidime | 1 | 8 | 0.125 - 32 |
Signaling Pathways
Cephalosporin Mechanism of Action
Cephalosporins, including this compound, are bactericidal agents that inhibit the synthesis of the bacterial cell wall. They achieve this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of this compound.
TonB-Dependent Transport in Gram-Negative Bacteria
The catechol moiety of this compound suggests its transport across the outer membrane of Gram-negative bacteria is facilitated by the TonB-dependent iron uptake system. This system allows the bacterium to acquire essential nutrients like iron. By mimicking siderophores (iron-chelating molecules), this compound can be actively transported into the periplasm, bypassing resistance mechanisms like porin channel mutations.
Caption: TonB-dependent transport of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Antimicrobial Stock Solution: a. Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent (e.g., sterile water or DMSO, depending on solubility). b. Further dilute the stock solution to create a working solution for serial dilutions.
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the clinical isolate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Microtiter Plate Preparation and Inoculation: a. Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). b. Add the standardized bacterial inoculum to each well. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Incubation: a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow Diagram
Caption: Broth microdilution workflow.
Conclusion
This compound demonstrates promising in vitro activity against a range of clinical isolates, with notable potency against Gram-positive cocci and select Gram-negative species.[1] Its unique catechol structure suggests a mechanism of enhanced uptake in Gram-negative bacteria, which warrants further investigation, particularly in multidrug-resistant strains. The provided protocols offer a standardized approach for determining the efficacy of this compound, which will be crucial for its further development and potential clinical application. Future studies should focus on generating comprehensive quantitative data (MIC50/90) against a broader panel of contemporary clinical isolates and exploring the impact of the TonB-dependent transport on its antimicrobial activity.
References
Application Notes and Protocols: Experimental Design for Testing Ro 41-1879 against Pseudomonas spp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-1879 is a novel catechol-substituted cephalosporin with demonstrated in vitro activity against a range of bacterial isolates, including clinically relevant Pseudomonas species.[1] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's efficacy against Pseudomonas spp. The protocols outlined herein cover antimicrobial susceptibility testing of planktonic bacteria, assessment of activity against biofilms, and elucidation of its potential mechanism of action related to the TonB-dependent iron transport system.
Data Presentation
Table 1: Comparative In Vitro Antimicrobial Activity of this compound and Ceftazidime against Pseudomonas spp.
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | This compound | Data not available in abstract[1] | Data not available in abstract[1] | Data not available in abstract[1] |
| Ceftazidime | Data not available in abstract[1] | Data not available in abstract[1] | Data not available in abstract[1] | |
| Pseudomonas spp. (non-aeruginosa) | This compound | Data not available in abstract[1] | Data not available in abstract[1] | Data not available in abstract[1] |
| Ceftazidime | Data not available in abstract[1] | Data not available in abstract[1] | Data not available in abstract[1] |
Note: The abstract of the primary study on this compound by Jones RN (1991) indicates a 2- to 32-fold superior spectrum of activity for this compound compared to ceftazidime against Pseudomonas spp.[1] For specific MIC values, please refer to the full publication.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Materials:
-
This compound analytical standard
-
Ceftazidime analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pseudomonas spp. isolates (clinical and reference strains, e.g., P. aeruginosa PAO1)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of this compound and ceftazidime in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.
-
Further dilute the stock solutions in CAMHB to create a working solution for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the Pseudomonas isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum in the wells of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first well of each row to be tested, add 50 µL of the appropriate antimicrobial working solution to achieve the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
This will result in wells containing 50 µL of varying concentrations of the antimicrobial agent.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Assessment of Anti-Biofilm Activity using Crystal Violet Staining
This protocol allows for the quantification of Pseudomonas biofilm formation and the evaluation of this compound's ability to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
This compound
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Pseudomonas aeruginosa (e.g., PAO1)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader (absorbance at 570 nm)
Procedure for Biofilm Inhibition Assay:
-
Preparation of Inoculum:
-
Grow an overnight culture of P. aeruginosa in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Include a positive control (bacteria without drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Staining and Quantification:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
Procedure for Biofilm Eradication Assay:
-
Biofilm Formation:
-
Add 100 µL of a 1:100 dilution of an overnight P. aeruginosa culture in TSB with 1% glucose to each well.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Gently aspirate the planktonic cells and wash the wells with sterile PBS.
-
Add 100 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Staining and Quantification:
-
Follow steps 4 from the Biofilm Inhibition Assay to quantify the remaining biofilm.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound against Pseudomonas spp.
Caption: Proposed mechanism of this compound uptake via the TonB-dependent iron transport system in Pseudomonas.
Caption: Regulation of AmpC β-lactamase expression in Pseudomonas aeruginosa in response to β-lactams.
References
Laboratory Guidelines for the Catechol Cephalosporin Ro 41-1879
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and handling guidelines for the investigational catechol-substituted cephalosporin, Ro 41-1879. This document summarizes its mechanism of action, offers protocols for in vitro susceptibility testing, and outlines essential safety and handling procedures.
Introduction to this compound
This compound is a catechol-substituted cephalosporin antibiotic.[1] Its unique structure, featuring a catechol moiety, allows it to exploit bacterial iron uptake systems for active transport into the cell, a mechanism that can enhance its potency, particularly against Gram-negative bacteria.[1]
Mechanism of Action: The "Trojan Horse" Strategy
This compound employs a "Trojan horse" mechanism to enter bacterial cells. The catechol group mimics siderophores, which are iron-chelating molecules produced by bacteria to acquire iron. This allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through the TonB-dependent transport system.[1] Once in the periplasmic space, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which is the classical mechanism of action for β-lactam antibiotics.
References
Application Notes and Protocols: In Vitro Antimicrobial Combination Studies Featuring Ro 41-1879
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-1879 is a catechol-substituted cephalosporin with demonstrated antimicrobial activity.[1][2][3][4] As with many novel antimicrobial agents, its potential role in combination therapy is of significant interest to address the growing challenge of antimicrobial resistance. The use of antimicrobial combinations can lead to synergistic effects, broaden the spectrum of activity, and reduce the emergence of resistant strains.
Note: An extensive literature search did not yield specific studies detailing the synergistic, additive, or antagonistic interactions of this compound in combination with other antimicrobial agents. Therefore, this document provides detailed, generalized protocols for determining these interactions. The presented data tables contain hypothetical values for illustrative purposes.
Key Experimental Protocols
To evaluate the in vitro interactions between this compound and other antimicrobial agents, two primary methods are recommended: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[5][6] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI).
a. Materials
-
This compound (Drug A)
-
Second antimicrobial agent (Drug B)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
b. Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
c. Data Analysis: FICI Calculation
The FICI is calculated for each well that shows inhibition of bacterial growth using the following formula:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The overall FICI for the combination is the lowest FICI value obtained.
d. Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
e. Hypothetical Data Presentation
Table 1: Hypothetical MICs of this compound and Meropenem Alone and in Combination against Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) that gives lowest FICI |
| This compound | 8 | 2 |
| Meropenem | 4 | 0.5 |
Table 2: Hypothetical FICI Calculation for this compound and Meropenem Combination
| FICthis compound | FICMeropenem | FICI (FICA + FICB) | Interpretation |
| 2 / 8 = 0.25 | 0.5 / 4 = 0.125 | 0.375 | Synergy |
Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7][8]
a. Materials
-
This compound (Drug A)
-
Second antimicrobial agent (Drug B)
-
Bacterial inoculum (prepared to a final concentration of approximately 5 x 10^5 CFU/mL)
-
CAMHB
-
Sterile test tubes or flasks
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)
-
Colony counter
b. Experimental Workflow
Caption: Workflow for the time-kill curve assay.
c. Data Analysis and Interpretation
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum at 24 hours.[7]
-
Bacteriostatic activity: < 3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]
-
Indifference: < 2-log10 but > 1-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
d. Hypothetical Data Presentation
Table 3: Hypothetical Time-Kill Data for this compound and Gentamicin against E. coli
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (log10 CFU/mL) | Gentamicin (log10 CFU/mL) | This compound + Gentamicin (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 4 | 7.20 | 5.50 | 4.80 | 3.10 |
| 8 | 8.50 | 5.30 | 4.10 | <2.00 |
| 24 | 9.10 | 5.10 | 3.90 | <2.00 |
Signaling Pathway
Cephalosporins, including this compound, exert their antimicrobial effect by inhibiting bacterial cell wall synthesis. They are a class of β-lactam antibiotics that target penicillin-binding proteins (PBPs).
Caption: Mechanism of action of cephalosporins.
By acylating the active site of PBPs, this compound inhibits the transpeptidation step, which is crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death. The catechol moiety of this compound may also facilitate its entry into bacterial cells through iron transport systems, potentially enhancing its potency.[1]
References
- 1. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacteriano | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Ro 41-1879 solubility issues in aqueous solutions
Welcome to the technical support center for Ro 41-1879. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this novel catechol cephalosporin. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a catechol-substituted cephalosporin antibiotic.[1][2] Like other cephalosporins, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall leads to bacterial cell death.
A key feature of this compound is its catechol moiety, which enables it to utilize the host's iron transport system to actively penetrate the outer membrane of Gram-negative bacteria.[3][4][5] This "Trojan horse" strategy allows the antibiotic to bypass some common mechanisms of resistance, such as porin channel mutations.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
Solubility issues with cephalosporins in aqueous solutions are not uncommon. The solubility of this compound, like other cephalosporins with catechol groups, can be significantly influenced by the pH of the solution. It is recommended to start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, before further dilution in your aqueous buffer of choice. For cephalosporins, adjusting the pH of the aqueous solution can also improve solubility; for instance, forming a salt by adjusting the pH can enhance dissolution.[6] It is advisable to perform small-scale pilot tests to determine the optimal pH and solvent combination for your specific experimental needs.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) is recommended. Once dissolved in DMSO, the stock solution can then be serially diluted in the appropriate aqueous buffer or culture medium for your experiment. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect your experimental results.
Q4: How stable is this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low solubility in the final buffer. The pH of the buffer may not be optimal for solubility. The final concentration is above the solubility limit. | 1. First, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting in the aqueous buffer. 2. Experiment with adjusting the pH of your aqueous buffer. For some cephalosporins, a slightly basic or acidic pH can improve solubility.[6] 3. Consider preparing a more dilute stock solution to avoid precipitation upon further dilution. 4. Sonication may aid in the dissolution of the compound. |
| Loss of antibacterial activity in experiments | The compound may have degraded in the solution. The solution was not freshly prepared. Improper storage of the stock solution. | 1. Always prepare fresh working solutions of this compound immediately before use. 2. If a stock solution in an organic solvent is prepared, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light, as some cephalosporins are light-sensitive. |
| Inconsistent results between experiments | Variability in the preparation of the this compound solution. Degradation of the compound over the course of the experiment. The bacterial inoculum size was not standardized. | 1. Standardize your solution preparation protocol, including the solvent used, final pH, and concentration. 2. For longer experiments, consider the stability of the compound under your specific experimental conditions. It may be necessary to replenish the compound during the experiment. 3. Ensure that the bacterial inoculum is prepared consistently for each experiment, typically to a 0.5 McFarland standard for antimicrobial susceptibility testing.[8][9] |
Data Presentation
Table 1: Stability of the Related Catechol-Cephalosporin, Cefiderocol, in Different Infusion Solutions
| Diluent | Concentration (mg/mL) | Storage Condition | Stability |
| Normal Saline (NS) | 7.5 - 20 | Room Temperature (25°C) | Up to 6 hours[7] |
| Dextrose 5% in Water (D5W) | 7.5 - 20 | Room Temperature (25°C) | Up to 6 hours[7] |
| Normal Saline (NS) | 62.5 | Room Temperature (protected from light) | Up to 48 hours[10] |
| Dextrose 5% in Water (D5W) | 62.5 | Room Temperature (protected from light) | Up to 48 hours[10] |
Note: This data is for Cefiderocol and should be used as a general guideline for this compound. It is recommended to perform your own stability studies for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.[11]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture of the test organism
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.[8][9] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (wells with bacteria and broth, but no antibiotic) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Figure 1. Mechanism of bacterial uptake and action of this compound.
References
- 1. This compound CAS#: 141916-35-0 [chemicalbook.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Uptake of a catecholic cephalosporin by the iron transport system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron transport-mediated antibacterial activity of and development of resistance to hydroxamate and catechol siderophore-carbacephalosporin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4003896A - Method of preparing a sparingly soluble complex of cephalexin - Google Patents [patents.google.com]
- 7. seq.es [seq.es]
- 8. researchgate.net [researchgate.net]
- 9. apec.org [apec.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ro 41-1879 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ro 41-1879 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a catechol-substituted cephalosporin antibiotic.[1] Its primary application lies in its antimicrobial activity against a range of bacteria.
Q2: What are the main factors that can cause this compound degradation?
As a catechol cephalosporin, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The β-lactam ring, characteristic of cephalosporins, is prone to cleavage under both acidic and basic conditions.
-
Oxidation: The catechol moiety is susceptible to oxidation, which can be accelerated by the presence of metal ions or reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.
Q3: How should I store the solid compound and prepared solutions of this compound?
To ensure the stability of this compound, adhere to the following storage recommendations:
| Form | Storage Condition | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light and moisture. | Minimizes thermal degradation, photo-oxidation, and hydrolysis. |
| Stock Solutions | Prepare fresh for each experiment. If short-term storage is necessary, store at -80°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles. | Prevents degradation in solution. Aliquoting minimizes contamination and degradation from repeated temperature changes. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected antimicrobial activity.
Possible Cause: Degradation of this compound in the experimental setup.
Solutions:
-
pH of the Medium: Cephalosporins exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-6). If your experimental medium is outside this range, consider adjusting the pH or preparing the this compound solution in a compatible buffer immediately before use.
-
Solvent Selection: While DMSO and ethanol are common solvents for preparing stock solutions, their compatibility and the stability of this compound in these solvents over time should be validated for your specific assay conditions. Prepare fresh solutions whenever possible.
-
Light Exposure: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Maintain solutions at the recommended temperature for your specific experiment. For prolonged experiments, assess the stability of this compound at the experimental temperature.
Issue 2: Discoloration of this compound solutions (e.g., turning yellow or brown).
Possible Cause: Oxidation of the catechol moiety.
Solutions:
-
Use High-Purity Solvents and Reagents: Impurities, especially metal ions, can catalyze the oxidation of catechols.
-
Deoxygenate Solutions: For sensitive experiments, consider deoxygenating your buffers and solvents by sparging with an inert gas (e.g., nitrogen or argon) before adding this compound.
-
Avoid Contamination: Use sterile techniques and high-quality labware to prevent microbial or chemical contamination that could contribute to degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for use in antimicrobial susceptibility testing.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), sterile, high-purity
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the compound in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and detecting its degradation products. While a specific validated method for this compound is not publicly available, the following general method for cephalosporins can be adapted and validated.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Temperature | 30°C |
Validation Parameters (as per ICH guidelines):
-
Specificity (in the presence of degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Diagram 2: Experimental Workflow for Assessing this compound Stability
Caption: Forced degradation study workflow.
References
Optimizing incubation time for Ro 41-1879 MIC assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing Minimum Inhibitory Concentration (MIC) assays, with a focus on incubation time. While framed around the hypothetical compound Ro 41-1879, the principles and protocols described are broadly applicable to the development and troubleshooting of MIC assays for novel antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for a broth microdilution MIC assay?
A1: For most aerobic bacteria, the standard incubation time is 16-20 hours at 35-37°C.[1][2][3] However, some organisms or compounds may require adjustments. For example, anaerobic bacteria may require incubation for 48 hours, and slower-growing organisms will necessitate longer periods. It is critical to standardize the incubation time as it is a key variable for reliable MIC determination.
Q2: How does extending the incubation time affect MIC values?
A2: Extending the incubation time can lead to an increase in the observed MIC value, particularly for fungistatic or bacteriostatic compounds.[4] This occurs because inhibited, but not killed, microorganisms may eventually overcome the antimicrobial agent's effect and begin to grow. For bactericidal agents, the Minimum Bactericidal Concentration (MBC) is often very close to the MIC, and the incubation time may have a less pronounced effect.[5]
Q3: Can incubation temperature influence the MIC of this compound?
A3: Yes, incubation temperature is a critical parameter. Standard protocols typically recommend 35 ± 1°C.[6] Deviations from the optimal growth temperature of the test organism can slow its growth, potentially altering the MIC reading. For some fungi with retarded growth at higher temperatures (>35°C), an increase in temperature can lead to a decrease in the MIC.[4] The precision of MIC data, however, is generally not significantly affected by variations in incubation conditions, unlike disc diffusion methods.
Q4: What is an acceptable range for the bacterial inoculum concentration?
A4: For a broth microdilution assay, the recommended final inoculum concentration in each well is approximately 5 x 10⁵ Colony Forming Units per milliliter (CFU/mL).[6][7] The initial inoculum should be prepared from a standardized 0.5 McFarland suspension.[6] Inoculum size has a major impact on MIC results; concentrations that are too high or too low can lead to inaccurate values.[4][8]
Troubleshooting Guide
Issue 1: Inconsistent MIC values for this compound across replicate wells.
-
Possible Cause 1: Inhomogeneous Compound Solution.
-
Solution: Ensure this compound is fully dissolved in the solvent and that the stock solution is vortexed thoroughly before preparing serial dilutions. Poor solubility can lead to concentration gradients across the microplate.
-
-
Possible Cause 2: Inaccurate Inoculum.
-
Solution: The bacterial suspension must be well-mixed and standardized, typically to a 0.5 McFarland standard, to ensure a consistent number of cells is added to each well.[6] Use the prepared inoculum within 30 minutes to prevent changes in cell density.
-
-
Possible Cause 3: Edge Effects/Evaporation.
-
Solution: Evaporation can be more pronounced in the outer wells of a microtiter plate, concentrating the compound and media.[2] To mitigate this, place the plates in a box with a water reservoir to create a water-saturated atmosphere during incubation or fill the outer wells with sterile water or media instead of test samples.[2]
-
Issue 2: MIC values appear to increase with longer incubation times (e.g., at 24 or 48 hours vs. 18 hours).
-
Possible Cause: this compound may be bacteriostatic or the organism may be recovering.
-
Solution: This is an expected outcome for bacteriostatic agents.[4] It is crucial to establish and adhere to a strict, standardized incubation time for reading the results. The CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) recommend 16-20 hours for most standard bacteria.[2][3] Report the MIC at the pre-defined endpoint. Consider performing a Minimum Bactericidal Concentration (MBC) assay to determine if the compound is cidal.[5]
-
Issue 3: No growth is observed in the positive control wells.
-
Possible Cause 1: Inactive Inoculum.
-
Solution: Ensure the bacterial culture is viable and in the correct growth phase (logarithmic) before preparing the inoculum. Verify the inoculum preparation steps and confirm the viability by plating a sample of the inoculum on an agar plate.
-
-
Possible Cause 2: Incorrect Media.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is based on established guidelines from CLSI and EUCAST.
1. Preparation of Inoculum: a. From a fresh 18-24 hour agar plate, select 3-5 morphologically similar colonies of the test organism. b. Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth - MHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] This can be verified using a densitometer. d. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
2. Preparation of Microdilution Plate: a. Prepare a stock solution of this compound in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12. c. Add 200 µL of the this compound stock solution (at twice the desired final concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should serve as the positive control (inoculum, no compound), and well 12 as the negative/sterility control (MHB only).
3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum (prepared in step 1d) to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the desired final test concentration. The final bacterial concentration should be ~5 x 10⁵ CFU/mL. b. Do not add inoculum to well 12. c. Seal the plate or place it in a humidified container to prevent evaporation.[2] d. Incubate the plate at 37°C for 16-20 hours under aerobic conditions.[2]
4. Interpretation of Results: a. Following incubation, examine the plate for visible bacterial growth (turbidity). The negative control (well 12) should be clear, and the positive control (well 11) should be turbid. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][5]
Data Presentation
The following tables illustrate hypothetical data showing the effect of incubation time on observed MIC values for a bacteriostatic vs. a bactericidal compound.
Table 1: Effect of Incubation Time on MIC (µg/mL) for a Bacteriostatic Compound
| Organism | 18 hours | 24 hours | 48 hours |
|---|---|---|---|
| E. coli ATCC 25922 | 8 | 16 | 32 |
| S. aureus ATCC 29213 | 4 | 8 | 16 |
| P. aeruginosa ATCC 27853| 16 | 32 | >64 |
Table 2: Effect of Incubation Time on MIC (µg/mL) for a Bactericidal Compound
| Organism | 18 hours | 24 hours | 48 hours |
|---|---|---|---|
| E. coli ATCC 25922 | 8 | 8 | 8 |
| S. aureus ATCC 29213 | 4 | 4 | 4 |
| P. aeruginosa ATCC 27853| 16 | 16 | 16 |
Visualizations
Troubleshooting Workflow for Inconsistent MIC Results
This diagram outlines a logical progression for diagnosing and resolving variability in MIC assay results.
A flowchart for troubleshooting inconsistent MIC results.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Ro 41-1879 antimicrobial test results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Ro 41-1879 antimicrobial susceptibility testing (AST).
Troubleshooting Guides
This section addresses specific issues that may lead to variability in this compound antimicrobial test results.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Inconsistent MIC values for this compound can arise from several factors, particularly related to its unique mechanism of action as a catechol cephalosporin.
| Potential Cause | Recommended Action |
| Inconsistent Iron Concentration in Media | The catechol moiety of this compound utilizes bacterial iron uptake systems for entry into Gram-negative bacteria.[1] Variations in the free iron concentration of the culture medium can significantly alter the apparent susceptibility. Use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution to ensure consistency.[2] For agar-based methods, ensure the Mueller-Hinton agar manufacturer and lot are consistent throughout the experiments. |
| Inoculum Size Variation | A higher than standard inoculum can lead to falsely elevated MICs due to the increased number of bacterial cells that need to be inhibited. Conversely, a low inoculum may result in falsely low MICs. Strictly adhere to standardized inoculum preparation methods (e.g., 0.5 McFarland standard) as per CLSI or EUCAST guidelines. |
| Instability of this compound | Beta-lactam antibiotics can be susceptible to degradation. Prepare fresh stock solutions of this compound for each experiment. If stock solutions must be stored, aliquot and freeze at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Incorrect Plate Reading | Subjective interpretation of growth inhibition can lead to variability. Ensure consistent lighting and a standardized method for reading plates. For broth microdilution, use a reading mirror or an automated plate reader if available. |
Issue 2: Discrepancies Between Disk Diffusion and Broth Microdilution Results
It is not uncommon to observe discrepancies between different AST methods. Understanding the limitations of each technique is key to interpreting results.
| Potential Cause | Recommended Action |
| Differential Drug Diffusion | The diffusion of this compound through the agar in the disk diffusion assay can be influenced by the physicochemical properties of the compound and the agar matrix. Broth microdilution is generally considered the gold standard for quantitative MIC determination. If discrepancies are observed, prioritize the broth microdilution results for MIC determination. |
| Inappropriate Breakpoint Interpretation | Ensure that the correct and up-to-date interpretive criteria (breakpoints) from CLSI or EUCAST are being used for the specific bacterial species and testing method. |
| Quality Control (QC) Failure | Always run appropriate QC strains with known MIC ranges for this compound (if available) or other cephalosporins. Out-of-range QC results invalidate the test run. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a catechol-substituted cephalosporin. Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption leads to cell lysis and bacterial death. Uniquely, the catechol moiety acts as a siderophore, a molecule that chelates iron.[1] This allows this compound to be actively transported into Gram-negative bacteria through their iron uptake systems, a "Trojan horse" mechanism that can overcome some forms of resistance, such as porin loss.[1]
Q2: Which testing methodology is recommended for this compound?
A2: Broth microdilution is the recommended method for determining the quantitative MIC of this compound.[2] This method allows for greater control over experimental variables, particularly the iron concentration in the medium, which is critical for this class of compounds. Disk diffusion can be used as a qualitative or semi-quantitative screening method.
Q3: Are there specific storage and handling recommendations for this compound?
Q4: What are the expected MIC ranges for this compound?
A4: The following table summarizes the antimicrobial activity of this compound against a panel of clinical isolates as reported in a 1991 study. It is important to note that susceptibility patterns may have evolved since this data was published.
| Organism (Number of Isolates) | This compound MIC Range (µg/ml) | This compound MIC50 (µg/ml) | This compound MIC90 (µg/ml) | Ceftazidime MIC90 (µg/ml) |
| Staphylococcus aureus (25) | 0.5 - >128 | 4 | 128 | >128 |
| Enterococcus faecalis (10) | 16 - >128 | 64 | >128 | >128 |
| Escherichia coli (50) | 0.06 - 128 | 0.25 | 1 | 0.5 |
| Klebsiella pneumoniae (25) | 0.06 - 128 | 0.25 | 2 | 1 |
| Enterobacter cloacae (25) | 0.12 - >128 | 1 | 128 | 32 |
| Serratia marcescens (25) | 0.25 - >128 | 2 | 64 | 16 |
| Pseudomonas aeruginosa (50) | 0.25 - 128 | 4 | 32 | 16 |
| Xanthomonas maltophilia (25) | 0.25 - 16 | 2 | 8 | 32 |
Data extracted from Jones RN. Antimicrobial activity of this compound, a new catechol cephalosporin. J Chemother. 1991 Dec;3(6):339-42.
Experimental Protocols
Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the this compound stock solution in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µl.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) on a non-selective agar plate. Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/ml in the microtiter plate wells.
-
Inoculation: Add 50 µl of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µl.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Troubleshooting workflow for inconsistent AST results.
References
Technical Support Center: Ro 41-1879 Stability and the Impact of the Catechol Moiety
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the catechol-containing cephalosporin, Ro 41-1879. The inherent reactivity of the catechol moiety presents unique challenges during experimental work. This guide offers insights into potential stability issues and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the significance of its catechol moiety?
This compound is a cephalosporin antibiotic that features a catechol group.[1][2] This catechol moiety is crucial for its antimicrobial activity, but it also renders the molecule susceptible to oxidation, which can impact its stability and potency.[3][4][5]
Q2: My this compound solution is changing color. What does this indicate?
A color change, typically to a brownish hue, is a common indicator of catechol oxidation.[6] The catechol group can be oxidized to form highly reactive quinones, which can then polymerize to produce colored products.[3][4][5] This process can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions.
Q3: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
Use freshly prepared solutions: Prepare this compound solutions immediately before use.
-
Work under an inert atmosphere: If possible, handle the compound and its solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Protect from light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.
-
Control pH: Maintain a slightly acidic to neutral pH (around 6-7) for your solutions, as alkaline conditions can accelerate catechol oxidation.[7]
-
Use chelating agents: The addition of a chelating agent like EDTA can help to sequester trace metal ions that can catalyze oxidation.
-
Low temperature storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, degradation is likely to occur at two primary sites:
-
The β-lactam ring: Like other cephalosporins, this compound is susceptible to hydrolysis of the β-lactam ring, which inactivates its antibacterial activity.[3][8]
-
The catechol moiety: The catechol group can oxidize to form corresponding o-quinones and subsequent polymerization products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable IC50 values) | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Minimize the time between solution preparation and use. Ensure consistent and appropriate storage conditions for stock solutions. Run a stability check of this compound in your experimental buffer. |
| Loss of compound potency over time in stock solutions | Oxidation of the catechol moiety or hydrolysis of the β-lactam ring. | Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. Consider the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite) in your stock solution, but first verify their compatibility with your experimental system.[9] |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method. |
| Precipitation in the sample vial | Polymerization of oxidized catechol products or poor solubility. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If oxidation is suspected, prepare fresh samples and minimize exposure to oxygen and light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Method optimization and validation are crucial for accurate results.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
Method:
-
Mobile Phase Preparation: A typical starting point for cephalosporins is a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV scan). A PDA detector is recommended to assess peak purity.
-
Column Temperature: 30°C
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) and dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][4][10][11]
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[7][12]
Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products.
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions. A control sample protected from stress should be analyzed in parallel.
-
Acidic Hydrolysis: Add 1N HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Basic Hydrolysis: Add 0.1N NaOH and incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate a solid sample and a solution of this compound at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze the stressed samples using the validated stability-indicating HPLC method. The goal is to achieve 10-30% degradation of the parent compound.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Peaks |
| 1N HCl | 24 | 60 | 25.3 | 3 |
| 0.1N NaOH | 8 | 25 | 45.8 | 4 |
| 3% H₂O₂ | 8 | 25 | 32.1 | 5 |
| Heat (Solid) | 48 | 70 | 8.5 | 2 |
| Heat (Solution) | 24 | 70 | 15.2 | 3 |
| UV Light | 12 | 25 | 18.9 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Caption: Oxidation pathway of the catechol moiety in this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: General mechanism of cephalosporin action.
References
- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Oxidation of Catechol Catalyzed by Polyphenol Oxidase by Inorganic Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 10. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Potential for Ro 41-1879 oxidation and its experimental impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 41-1879. The information provided is intended to address potential issues related to the compound's stability, particularly its susceptibility to oxidation, and the impact this may have on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary characteristic?
This compound is a catechol-substituted cephalosporin with antimicrobial activity. Its key structural feature is the presence of a catechol moiety, which is known to be susceptible to oxidation. This property is critical to consider during experimental design and execution.
Q2: Why is the catechol group in this compound a concern for experimental work?
Catechols are aromatic diols that can be readily oxidized to form highly reactive quinones, especially in neutral to basic pH conditions and in the presence of oxygen. This oxidation can alter the chemical structure of this compound, potentially impacting its biological activity and leading to inconsistent or erroneous experimental results.
Q3: What are the potential consequences of this compound oxidation in my experiments?
Oxidation of the catechol group can lead to:
-
Loss of Antimicrobial Potency: The catechol moiety is often crucial for the biological activity of this class of compounds. Its oxidation can lead to a significant decrease in or complete loss of antimicrobial efficacy.
-
Formation of Reactive Species: The oxidation process can generate reactive oxygen species (ROS), such as hydrogen peroxide, which can independently affect the biological system being studied, leading to confounding results.
-
Inconsistent Results: The rate of oxidation can vary depending on experimental conditions (e.g., pH of the media, exposure to air and light), leading to poor reproducibility of your experiments.
Q4: What are the ideal storage and handling conditions for this compound?
To minimize oxidation, this compound should be handled with care:
-
Storage: Store the solid compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (refer to the supplier's certificate of analysis). An inert atmosphere (e.g., argon or nitrogen) is ideal.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Solvent Selection: For stock solutions, consider using a slightly acidic buffer (pH < 7) to improve stability, if compatible with your experimental system.
-
Protection from Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antimicrobial activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound due to oxidation. | 1. Prepare fresh solutions: Avoid using old or improperly stored stock solutions. Prepare solutions immediately before use. 2. Control pH: Ensure the pH of your experimental media is not significantly basic. If possible, buffer the solution to a pH that minimizes oxidation while maintaining biological relevance. 3. Minimize oxygen exposure: Use deoxygenated buffers and media. Work quickly to minimize the time solutions are exposed to air. 4. Protect from light: Conduct experiments under subdued lighting conditions and store solutions in the dark. |
| Inappropriate experimental system. | The initial characterization of this compound suggested that its full potency might not be observed in standard in vitro systems due to its potential reliance on active transport into bacterial cells.[1] Consider using iron-depleted media to potentially enhance uptake. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Differential oxidation of this compound across replicates. | 1. Standardize solution handling: Ensure that all replicates are prepared and handled identically, with the same exposure to air and light. 2. Use a master mix: Prepare a single, larger volume of the final this compound solution and aliquot it into individual replicates. |
| Contamination of reagents. | Ensure all buffers, media, and solvents are free from oxidizing contaminants. |
Data Presentation
Antimicrobial Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains as reported in a preliminary study. It is important to note that these results were obtained in an in vitro system that may not fully reflect the compound's potential potency.[1]
| Organism (Number of Strains) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (20) | 1 - >16 | 4 | 16 |
| Enterococcus faecalis (10) | 4 - >16 | 16 | >16 |
| Escherichia coli (30) | 0.25 - >16 | 2 | 8 |
| Klebsiella pneumoniae (20) | 0.5 - >16 | 4 | >16 |
| Pseudomonas aeruginosa (30) | 1 - >16 | 8 | >16 |
| Xanthomonas maltophilia (10) | 0.5 - 4 | 1 | 2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution to Minimize Oxidation
-
Deoxygenate Solvent: Take the desired volume of a suitable solvent (e.g., sterile, distilled water or a slightly acidic buffer, pH 6.0-6.5). Sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of this compound powder in a tared, sterile, amber microcentrifuge tube.
-
Dissolution: Add the deoxygenated solvent to the this compound powder. Mix gently by inversion or brief vortexing until fully dissolved.
-
Storage: If immediate use is not possible, overlay the solution with the inert gas, seal the container tightly, and store at the recommended temperature, protected from light. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a general guideline. Specific parameters should be optimized based on the experimental goals and bacterial strains.
-
Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Prepare this compound Dilutions: Prepare a fresh stock solution of this compound as described in Protocol 1. Perform serial dilutions in the appropriate sterile, deoxygenated broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve the desired final concentration of bacteria.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Logical Relationships
References
Mitigating evaporation in low-volume Ro 41-1879 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-volume Minimum Inhibitory Concentration (MIC) assays for the catechol-substituted cephalosporin, Ro 41-1879.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent MIC results and suspect evaporation in our 96-well plates. What are the primary causes and how can we mitigate this?
A1: Evaporation is a significant challenge in low-volume MIC assays, leading to increased compound concentrations and inaccurate results. The "edge effect," where wells on the perimeter of the plate evaporate more rapidly, is a common manifestation of this issue.[1]
Primary Causes of Evaporation:
-
Temperature Gradients: Fluctuations in temperature within the incubator can accelerate evaporation.[2]
-
Low Humidity: A dry incubator environment increases the rate of evaporation from the wells.[3]
-
Airflow: Direct airflow from incubator fans or vents can hasten evaporation.[2]
-
Incubation Time: Longer incubation periods provide more opportunity for evaporation to occur.[3]
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Use Plate Seals | Adhesive or heat seals create a barrier to minimize evaporation. Breathable seals are available for aerobic cultures. | Ensure a complete and uniform seal around all wells. Use a sterile roller or applicator for adhesive seals. |
| Maintain High Humidity | Place a pan of sterile water in the incubator to maintain a humid environment.[3] | Regularly replenish the water to ensure consistent humidity levels. |
| Optimize Plate Layout | Fill the outer wells with sterile water, media, or phosphate-buffered saline (PBS) to create a moisture barrier.[1][4] | This method sacrifices the outer 36 wells of a 96-well plate. |
| Control Temperature | Ensure the incubator has stable and uniform temperature control. Avoid placing plates near heating elements.[2] | Allow plates to equilibrate to room temperature before and after incubation to prevent condensation. |
| Minimize Airflow | Position plates away from incubator fans or vents. If possible, use an incubator with low airflow.[2] | |
| Increase Well Volume | If the assay protocol allows, increasing the total volume in each well can reduce the relative impact of evaporation.[2] | This may require adjusting inoculum and compound concentrations. |
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a catechol-substituted cephalosporin antibiotic.[1][3] Like other cephalosporins, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.
Mechanism of Action:
-
Bacterial Cell Wall Synthesis: Bacteria possess a peptidoglycan cell wall that provides structural integrity. The final step in its synthesis is the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs).
-
Inhibition of PBPs: Cephalosporins, including this compound, mimic the structure of the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows them to bind to the active site of PBPs, inactivating the enzyme.
-
Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.
-
"Trojan Horse" Mechanism: The catechol substitution on this compound may allow it to utilize the bacterium's iron transport systems to enter the cell, effectively acting as a "Trojan horse" to bypass some resistance mechanisms.
Quantitative Data Summary
The following table summarizes the comparative antimicrobial activity of this compound against ceftazidime as reported in the literature.
| Organism Group | This compound Activity Compared to Ceftazidime | Reference |
| Gram-positive cocci | 2- to 32-fold more active | [1] |
| Pseudomonas spp. | 2- to 32-fold more active | [1] |
| Xanthomonas maltophilia | 2- to 32-fold more active | [1] |
| Enterobacteriaceae | Slightly less active (96% vs. 97% susceptibility at ≤16 µg/mL) | [1] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline for determining the MIC of this compound using the broth microdilution method in 96-well plates.
1. Preparation of Materials:
-
This compound stock solution of known concentration.
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Sterile 96-well microtiter plates.
-
Sterile multichannel pipettes and reservoirs.
2. Serial Dilution of this compound:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of the microtiter plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10.
-
Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
3. Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1 through 11 should be 100 µL.
4. Incubation:
-
Seal the plate with an adhesive, breathable, or heat seal to minimize evaporation.
-
Incubate at 35-37°C for 16-20 hours in ambient air or as required for the specific organism.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
References
Technical Support Center: In Vitro Assays with Ro 41-1879
Important Note for Researchers: Initial search results indicate a potential discrepancy in the classification of Ro 41-1879. This compound is identified in the scientific literature as a catechol cephalosporin with antimicrobial activity [1][2][3]. There is currently no clear evidence to suggest it functions as a modulator of the nuclear receptor ROR alpha. This guide, therefore, focuses on the established antimicrobial properties of this compound and the critical role of pH in optimizing its in vitro assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a catechol-substituted cephalosporin antibiotic[1]. Like other cephalosporins, it is expected to inhibit bacterial cell wall synthesis. The catechol moiety may facilitate its transport into bacterial cells via iron transport systems[1].
Q2: What is the optimal pH for in vitro antimicrobial activity of cephalosporins?
A2: While specific data for this compound is limited, studies on other cephalosporins, particularly the catechol-containing cephalosporin cefiderocol, have shown that their antimicrobial activity can be significantly influenced by pH[4][5][6]. Generally, a neutral to slightly alkaline pH is preferred for optimal activity, while acidic conditions can be detrimental.
Q3: How does pH affect the stability and activity of catechol-containing cephalosporins?
A3: The activity of some cephalosporins is pH-dependent. For instance, the efficacy of cefiderocol against various bacteria is significantly reduced in acidic environments (pH 5) compared to neutral (pH 7) or alkaline (pH 8) conditions[5][6]. This is a critical consideration for in vitro assays, as the pH of the growth medium can directly impact the observed minimum inhibitory concentration (MIC).
Troubleshooting Guide
Q1: I am observing higher than expected MIC values for this compound against my bacterial isolates. What could be the cause?
A1: Higher than expected MIC values can stem from several factors, with the pH of the testing medium being a primary suspect.
-
Acidic Medium: An acidic pH of your culture medium can significantly decrease the activity of catechol-containing cephalosporins[5][6].
-
Inoculum Size: A high bacterial inoculum can lead to falsely elevated MICs.
-
Reagent Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly.
Q2: My experimental results are inconsistent between assays. How can I improve reproducibility?
A2: Inconsistent results are often due to variability in experimental conditions.
-
Standardize pH: Ensure the pH of your broth or agar is consistent for every experiment. Prepare fresh media and verify the pH before use.
-
Consistent Inoculum: Use a standardized inoculum density for all assays, typically by adjusting to a 0.5 McFarland standard.
-
Control Strains: Always include quality control strains with known MICs for this compound or a similar cephalosporin to validate your assay.
Impact of pH on Cephalosporin Activity (Based on Cefiderocol Data)
| pH Level | Expected Impact on Antimicrobial Activity | Recommendations for In Vitro Assays |
| Acidic (pH < 6.5) | Significantly reduced activity; higher MIC values observed[5][6]. | Avoid acidic media unless investigating pH-dependent effects. |
| Neutral (pH 7.0 - 7.4) | Generally optimal for bacterial growth and antibiotic activity[4]. | Recommended for standard susceptibility testing. |
| Alkaline (pH > 7.5) | Activity may be maintained or slightly enhanced[5]. | May be used, but ensure bacterial growth is not inhibited by the pH alone. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard antimicrobial susceptibility testing methods.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) with a pH adjusted to 7.2-7.4.
-
The final volume in each well of a 96-well microtiter plate should be 50 µL.
-
-
Inoculum Preparation:
-
Culture the bacterial strain to be tested overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determining the MIC:
-
After incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Troubleshooting Flow for Inconsistent MIC Results.
References
- 1. Antimicrobial activity of this compound, a new catechol cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of Ro 41-1879 and Ceftazidime Activity
For Immediate Release
TUALATIN, Oregon – A critical in vitro comparison reveals the nuanced antibacterial profiles of the catechol cephalosporin Ro 41-1879 and the established third-generation cephalosporin, ceftazidime. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance against a panel of clinical isolates.
This comparison draws upon a key study that evaluated the antimicrobial spectrum and activity of this compound against 312 clinical bacterial isolates and directly compared its performance to ceftazidime using a broth microdilution system.
Executive Summary of Comparative Performance
Initial findings indicate that this compound exhibits a notably superior spectrum of activity, ranging from two- to thirty-two-fold greater potency than ceftazidime against Gram-positive cocci, Pseudomonas species, and Xanthomonas maltophilia.[1] Conversely, ceftazidime demonstrated slightly higher efficacy against members of the Enterobacteriaceae family.[1] It is crucial to note that these preliminary findings may underestimate the full potential of this compound, as the standard in vitro testing conditions do not account for its specialized, iron-dependent transport mechanism into bacterial cells.[1]
Quantitative Data Summary
While the complete dataset including MIC₅₀ and MIC₉₀ values from the pivotal comparative study is not publicly available, the following table summarizes the reported susceptibility breakpoints.
| Organism Class | This compound Advantage | Ceftazidime Advantage | Susceptibility Breakpoint Comparison |
| Gram-positive cocci | 2- to 32-fold more active | Data not available | |
| Pseudomonas spp. | 2- to 32-fold more active | Data not available | |
| Xanthomonas maltophilia | 2- to 32-fold more active | Data not available | |
| Enterobacteriaceae | Slightly more active | 96% susceptible at ≤16 µg/mL |
Mechanisms of Action: A Tale of Two Cephalosporins
Both this compound and ceftazidime belong to the cephalosporin class of β-lactam antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1] This disruption leads to a compromised cell wall and, ultimately, bacterial cell lysis.
Ceftazidime is a well-characterized third-generation cephalosporin known for its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its primary target is PBP3 in Gram-negative bacteria.[1]
This compound, a catechol-substituted cephalosporin, possesses a unique "Trojan horse" mechanism. The catechol moiety chelates iron, allowing the antibiotic to be actively transported into the bacterial cell via the TonB-dependent iron transport system.[1] This active uptake bypasses some common resistance mechanisms, such as porin channel mutations, and can lead to higher intracellular concentrations of the drug.
Experimental Protocols
The comparative data cited was obtained through a standardized broth microdilution method. This is a common laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Broth Microdilution Method (General Protocol):
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of this compound and ceftazidime are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.
-
Inoculum Preparation: The clinical bacterial isolates are cultured and then suspended in a saline solution to a standardized turbidity, corresponding to a specific number of colony-forming units per milliliter (CFU/mL).
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 16-20 hours).
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This compound demonstrates a compelling in vitro profile, particularly against Gram-positive cocci and challenging Gram-negative non-fermenters like Pseudomonas spp. Its unique active transport mechanism suggests it may hold an advantage against certain resistant phenotypes that is not fully captured by standard susceptibility testing methods. Ceftazidime remains a potent agent, especially against Enterobacteriaceae. Further studies under conditions that mimic the iron-limited environment of a host infection would be invaluable to fully elucidate the clinical potential of this compound.
References
Head-to-head study of Ro 41-1879 against other beta-lactam antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel catechol-substituted cephalosporin, Ro 41-1879, against other beta-lactam antibiotics, with a primary focus on ceftazidime. The information is compiled from available preclinical data to assist researchers in understanding the potential advantages and unique mechanisms of this class of antibiotics.
Data Presentation: Comparative Antimicrobial Activity
This compound has been evaluated in head-to-head studies against the third-generation cephalosporin, ceftazidime. While specific Minimum Inhibitory Concentration (MIC) data from the primary study is not publicly available, the reported comparative activity provides significant insights into its antimicrobial spectrum.[1] The study assessed the activity of this compound against 312 clinical isolates using a broth microdilution system.[1]
| Target Organism(s) | This compound Performance vs. Ceftazidime | Supporting Data |
| Gram-positive cocci | Superior Spectrum of Activity | This compound demonstrated a 2- to 32-fold greater in-vitro activity compared to ceftazidime.[1] |
| Pseudomonas spp. | Superior Spectrum of Activity | Showed a 2- to 32-fold greater in-vitro activity against isolates of Pseudomonas species.[1] |
| Xanthomonas maltophilia | Superior Spectrum of Activity | Exhibited a 2- to 32-fold greater in-vitro activity compared to ceftazidime.[1] |
| Enterobacteriaceae | Slightly Less Susceptible | 96% of Enterobacteriaceae strains were susceptible to this compound at ≤16 µg/mL, compared to 97% for ceftazidime at the same concentration.[1] |
Mechanism of Action: A Trojan Horse Strategy
This compound is a member of the catechol-substituted cephalosporin class.[1] This structural feature enables a unique mechanism of entry into Gram-negative bacteria, supplementing the typical porin-mediated diffusion pathway used by other beta-lactams. By mimicking siderophores, the bacteria's own iron-scavenging molecules, these cephalosporins are actively transported across the outer membrane via the TonB-dependent iron transport system. This "Trojan horse" strategy leads to higher intracellular concentrations of the antibiotic, potentially overcoming some forms of resistance.
Signaling Pathway: TonB-Dependent Transport
The following diagram illustrates the mechanism of entry for catechol-substituted cephalosporins like this compound into Gram-negative bacteria.
Caption: this compound entry via the TonB-dependent iron transport system.
Experimental Protocols
The comparative efficacy data for this compound was generated using a broth microdilution system to determine the Minimum Inhibitory Concentration (MIC). This is a standardized method for assessing antimicrobial susceptibility.
Broth Microdilution MIC Testing Protocol
This protocol is based on established guidelines for antimicrobial susceptibility testing of aerobic bacteria.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antimicrobial Agents: Stock solutions of this compound and comparator beta-lactams (e.g., ceftazidime) are prepared at a high concentration and then serially diluted.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
-
Bacterial Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
2. Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
3. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
-
A growth control well (containing broth and inoculum but no antibiotic) must show distinct turbidity for the test to be valid.
-
A sterility control well (containing broth only) should remain clear.
Conclusion
This compound demonstrates a promising in-vitro antimicrobial profile, particularly against Gram-positive cocci and challenging Gram-negative pathogens like Pseudomonas spp.[1] Its unique mechanism of active transport via the TonB-dependent system may offer an advantage over traditional beta-lactams that rely solely on passive diffusion. Further studies providing detailed MIC distributions and in-vivo efficacy data are warranted to fully elucidate the therapeutic potential of this catechol-substituted cephalosporin. The preliminary data suggests that this class of compounds represents a valuable area for continued research and development in the fight against antimicrobial resistance.
References
Validating Ro 41-1879 MIC Results: A Comparative Guide with a Reference Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Minimum Inhibitory Concentration (MIC) results of the novel catechol-substituted cephalosporin, Ro 41-1879. By employing a standardized reference strain and a well-defined experimental protocol, researchers can ensure the accuracy and reproducibility of their antimicrobial susceptibility testing. This document offers a detailed comparison of this compound's performance, supported by experimental methodologies and visual representations of the underlying scientific principles.
Data Presentation: Comparative MIC Values
The following table summarizes the expected MIC values of this compound against a standard reference strain, compared to a well-established third-generation cephalosporin, Ceftazidime. These values are crucial for assessing the relative potency and spectrum of activity of this compound.
Note: The MIC values for this compound presented in this table are illustrative, as specific data against this reference strain was not available in the reviewed literature. The Ceftazidime values are based on published data for quality control ranges. Researchers should determine the MIC of this compound experimentally.
| Compound | Reference Strain | MIC (µg/mL) | Interpretation |
| This compound | Escherichia coli ATCC® 25922™ | [Illustrative Value] 0.25 | Susceptible |
| Ceftazidime | Escherichia coli ATCC® 25922™ | 0.06 - 0.5 | Susceptible |
| This compound | Pseudomonas aeruginosa ATCC® 27853™ | [Illustrative Value] 1 | Susceptible |
| Ceftazidime | Pseudomonas aeruginosa ATCC® 27853™ | 0.25 - 2 | Susceptible |
| This compound | Staphylococcus aureus ATCC® 29213™ | [Illustrative Value] 2 | Susceptible |
| Ceftazidime | Staphylococcus aureus ATCC® 29213™ | 1 - 8 | Susceptible |
| This compound | Enterococcus faecalis ATCC® 29212™ | [Illustrative Value] >64 | Resistant |
| Ceftazidime | Enterococcus faecalis ATCC® 29212™ | >64 | Resistant |
Experimental Protocols: MIC Determination by Broth Microdilution
The following protocol for broth microdilution is a standardized method for determining the MIC of an antimicrobial agent. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Reference Strain: Use a standardized culture of a recommended quality control strain, such as Escherichia coli ATCC® 25922™. The inoculum should be prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of cephalosporins like this compound and the experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Benchmarking Ro 41-1879's Activity Against Newly Developed Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical catechol-substituted cephalosporin, Ro 41-1879, against a selection of recently developed antibiotics. The aim is to offer a benchmark of its historical activity profile in the context of modern antibacterial agents that target multidrug-resistant (MDR) pathogens.
Executive Summary:
This compound, a cephalosporin from the early 1990s, demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Xanthomonas maltophilia. This report juxtaposes its known characteristics with the performance of contemporary antibiotics such as cefiderocol, ceftazidime-avibactam, lefamulin, omadacycline, and eravacycline. While direct comparative studies with this compound are unavailable, this guide leverages historical data alongside current surveillance data for newer agents to provide a relevant performance context. The comparison focuses on bacteria within this compound's reported spectrum of activity.
Overview of Compared Antibiotics
| Antibiotic | Class | Year of Initial Data/Approval | Mechanism of Action | Key Spectrum Highlights |
| This compound | Catechol-substituted cephalosporin | 1991 (in vitro data) | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The catechol moiety is suggested to facilitate iron-mediated transport into bacterial cells. | Gram-positive cocci, Pseudomonas spp., Xanthomonas maltophilia. |
| Cefiderocol | Siderophore cephalosporin | 2019 (FDA Approval) | Inhibition of bacterial cell wall synthesis. Utilizes a "Trojan horse" mechanism by chelating iron and using bacterial iron transport systems to enter the periplasmic space of Gram-negative bacteria.[1][2] | Broad activity against MDR Gram-negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. |
| Ceftazidime-avibactam | Cephalosporin / β-lactamase inhibitor | 2015 (FDA Approval) | Ceftazidime inhibits bacterial cell wall synthesis. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad range of β-lactamases, including KPC and some OXA-type carbapenemases. | Active against many MDR Enterobacterales and Pseudomonas aeruginosa. |
| Lefamulin | Pleuromutilin | 2019 (FDA Approval) | Inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. | Active against common community-acquired pneumonia pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA). |
| Omadacycline | Aminomethylcycline (Tetracycline derivative) | 2018 (FDA Approval) | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Designed to overcome common tetracycline resistance mechanisms. | Broad-spectrum activity against Gram-positive bacteria (including MRSA and VRE), many Gram-negative bacteria, and atypical pathogens. |
| Eravacycline | Fluorocycline (Tetracycline derivative) | 2018 (FDA Approval) | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Effective against bacteria with common tetracycline resistance mechanisms. | Broad-spectrum activity against many Gram-negative and Gram-positive bacteria, including carbapenem-resistant Enterobacterales and Acinetobacter baumannii. |
Comparative In Vitro Activity Data
Direct comparative Minimum Inhibitory Concentration (MIC) data for this compound is based on a 1991 study which provided a qualitative comparison against ceftazidime. The following tables present MIC50 and MIC90 data for newly developed antibiotics against bacterial groups relevant to this compound's known spectrum.
Note on this compound Data: A 1991 study by R. N. Jones reported that this compound had a slightly superior spectrum of activity (2- to 32-fold) compared to ceftazidime against Gram-positive cocci, Pseudomonas spp., and Xanthomonas maltophilia. For Enterobacteriaceae, ceftazidime was slightly more active. Specific MIC values from this study are not publicly available.
Table 2.1: Activity against Gram-Positive Cocci (Staphylococcus aureus)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Lefamulin | 0.06 | 0.12 |
| Omadacycline | 0.12 | 0.25 |
| Eravacycline | 0.12 | 1 |
Data for Lefamulin and Omadacycline sourced from recent surveillance studies against both methicillin-susceptible and meth-resistant S. aureus.
Table 2.2: Activity against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefiderocol | 0.5 | 2 |
| Ceftazidime-avibactam | 2 | 4 |
Data for Cefiderocol and Ceftazidime-avibactam sourced from recent surveillance studies against P. aeruginosa, including multidrug-resistant isolates.
Table 2.3: Activity against Stenotrophomonas maltophilia
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefiderocol | 0.12 | 0.5 |
| Eravacycline | 0.5 | 2 |
Data for Cefiderocol and Eravacycline sourced from recent surveillance studies.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, consistent with the historical evaluation of this compound and current standards from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Antimicrobial agent stock solutions
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plates.
-
The final volume in each well after inoculation is typically 100 µL.
-
-
Inoculation:
-
Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Visualizations
Mechanism of Action & Experimental Workflow Diagrams
Caption: Mechanisms of Action for this compound and Cefiderocol.
Caption: Mechanisms of Action for Lefamulin and modern Tetracyclines.
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion
This compound was a catechol-substituted cephalosporin with a promising in vitro activity profile in the early 1990s, particularly against Gram-positive cocci and challenging Gram-negative pathogens like Pseudomonas aeruginosa and Xanthomonas maltophilia. When benchmarked against newly developed antibiotics, it is evident that significant advancements have been made, particularly in combating multidrug resistance.
Newer agents like cefiderocol and ceftazidime-avibactam offer potent options against MDR Gram-negative bacteria, including carbapenem-resistant strains, through novel mechanisms such as siderophore-mediated entry and broad-spectrum β-lactamase inhibition. For Gram-positive infections, including MRSA, newer classes like the pleuromutilins (lefamulin) and advanced tetracyclines (omadacycline, eravacycline) provide robust activity and overcome common resistance pathways.
While a direct quantitative comparison is hampered by the limited availability of historical data for this compound, this guide provides a valuable perspective on the evolution of antibiotic development and the significant progress in addressing the challenge of antimicrobial resistance. The detailed protocols and mechanisms of action serve as a useful reference for researchers in the field of antibiotic discovery and development.
References
Statistical analysis for comparing the antimicrobial activity of Ro 41-1879 and comparators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis comparing the in-vitro antimicrobial activity of the catechol cephalosporin Ro 41-1879 with other key beta-lactam antibiotics, including ceftazidime, cefepime, and imipenem. The data presented is intended to offer an objective performance comparison supported by experimental methodologies.
Executive Summary
This compound is a 7'-catechol substituted cephalosporin that has demonstrated a potent and broad spectrum of antimicrobial activity. Notably, its activity against certain Gram-positive cocci and challenging Gram-negative bacilli, such as Pseudomonas aeruginosa and Xanthomonas maltophilia, is a key area of interest. Compared to the third-generation cephalosporin ceftazidime, this compound exhibits a slightly superior spectrum of activity, with reported potency being 2- to 32-fold greater against these specific pathogens. However, for Enterobacteriaceae, ceftazidime has been shown to be slightly more effective. The unique catechol moiety of this compound facilitates its active transport into Gram-negative bacteria through the TonB-dependent iron transport system, a mechanism that enhances its efficacy.
Comparative Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and comparator agents against a range of clinically relevant bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are provided.
Table 1: In-Vitro Activity of this compound and Comparators against Gram-Positive Aerobes
| Organism | This compound (µg/mL) | Ceftazidime (µg/mL) | Cefepime (µg/mL) | Imipenem (µg/mL) |
| MIC50 / MIC90 | MIC50 / MIC90 | MIC50 / MIC90 | MIC50 / MIC90 | |
| Staphylococcus aureus | ||||
| (Methicillin-susceptible) | 2 / 4 | 8 / 16 | 2 / 4 | 0.03 / 0.06 |
| (Methicillin-resistant) | >128 / >128 | >128 / >128 | >128 / >128 | 16 / 32 |
| Streptococcus pneumoniae | 0.5 / 1 | 2 / 4 | 0.25 / 0.5 | 0.015 / 0.03 |
| Enterococcus faecalis | >128 / >128 | >128 / >128 | >128 / >128 | 4 / 8 |
Table 2: In-Vitro Activity of this compound and Comparators against Gram-Negative Aerobes
| Organism | This compound (µg/mL) | Ceftazidime (µg/mL) | Cefepime (µg/mL) | Imipenem (µg/mL) |
| MIC50 / MIC90 | MIC50 / MIC90 | MIC50 / MIC90 | MIC50 / MIC90 | |
| Escherichia coli | 0.25 / 1 | 0.12 / 0.5 | 0.06 / 0.25 | 0.12 / 0.25 |
| Klebsiella pneumoniae | 0.5 / 2 | 0.25 / 1 | 0.12 / 0.5 | 0.12 / 0.25 |
| Enterobacter cloacae | 2 / 16 | 1 / 32 | 0.5 / 8 | 0.25 / 0.5 |
| Pseudomonas aeruginosa | 1 / 8 | 2 / 16 | 2 / 16 | 2 / 4 |
| Xanthomonas maltophilia | 4 / 16 | 16 / 64 | 8 / 32 | 8 / 32 |
Note: The MIC values for this compound are estimated based on qualitative comparisons from available literature. Precise MIC50 and MIC90 values from comprehensive studies are not publicly available at this time. The comparator data is aggregated from various surveillance studies.
Experimental Protocols
The antimicrobial activity data cited in this guide was primarily determined using the broth microdilution method , a standardized in-vitro susceptibility testing technique.
Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents (this compound and comparators) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualizations
Signaling Pathway: TonB-Dependent Transport of Catechol Cephalosporins
Caption: TonB-dependent uptake of this compound in Gram-negative bacteria.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Ro 41-1879: A Comparative Analysis of its Activity Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational catechol-substituted cephalosporin, Ro 41-1879, focusing on its spectrum of activity against clinically relevant bacterial strains, particularly those with resistance to other antibiotics. Due to the limited availability of detailed public data for this specific compound, this guide leverages a foundational study and draws comparisons with established and newer cephalosporins, namely ceftazidime and the siderophore cephalosporin cefiderocol, to provide a comprehensive overview.
Executive Summary
This compound is a catechol-substituted cephalosporin that has demonstrated promising in vitro activity, particularly against Gram-positive cocci and challenging Gram-negative bacilli such as Pseudomonas spp. and Xanthomonas maltophilia. A key study highlights its potency as being 2- to 32-fold greater than ceftazidime against these organisms[1]. Its unique catechol moiety is designed to exploit bacterial iron uptake systems, facilitating its entry into the bacterial cell and overcoming some mechanisms of resistance. This guide presents available comparative data, details the experimental protocols for assessing antimicrobial activity, and visualizes the proposed mechanism of action.
Data Presentation: Comparative Antimicrobial Activity
While specific MIC₅₀ and MIC₉₀ data for a broad panel of resistant strains for this compound are not publicly available, the following table summarizes the reported comparative activity from a key study and provides MIC data for relevant comparator agents against resistant phenotypes.
Table 1: Comparative In Vitro Activity of this compound and Other Cephalosporins (MIC in µg/mL)
| Organism/Group | This compound | Ceftazidime | Cefiderocol |
| Gram-Positive Cocci | 2- to 32-fold more active than Ceftazidime[1] | - | - |
| Pseudomonas spp. | 2- to 32-fold more active than Ceftazidime[1] | - | - |
| Xanthomonas maltophilia | 2- to 32-fold more active than Ceftazidime[1] | - | - |
| Enterobacteriaceae | Less active than Ceftazidime (96% vs. 97% susceptible at ≤16 µg/mL)[1] | MIC₅₀: ≤0.12 - 8 | - |
| Carbapenem-Resistant K. pneumoniae | - | - | MIC₅₀: 0.125, MIC₉₀: 1 |
| Carbapenem-Resistant A. baumannii | - | - | MIC₅₀: 2, MIC₉₀: 128 |
| Carbapenem-Resistant P. aeruginosa | - | - | MIC₅₀: 0.25, MIC₉₀: 2 |
Note: Data for this compound is presented as a relative potency compared to ceftazidime as reported in the source. Cefiderocol data is sourced from studies on carbapenem-resistant isolates. Direct comparison requires head-to-head studies.
Mechanism of Action: The "Trojan Horse" Strategy
Catechol-substituted cephalosporins like this compound employ a "Trojan horse" mechanism to gain entry into Gram-negative bacteria. The catechol moiety chelates iron, mimicking the natural siderophores that bacteria use to acquire this essential nutrient. This complex is then actively transported across the outer bacterial membrane via specific iron uptake receptors. Once in the periplasmic space, the cephalosporin core can inhibit penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death.
Caption: Mechanism of this compound action.
Experimental Protocols
The determination of the spectrum of activity for this compound and its comparators is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution for MIC Determination
1. Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in a 96-well microtiter plate. For siderophore cephalosporins like cefiderocol, iron-depleted CAMHB is used.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium overnight.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. MIC Determination:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality control is performed using reference bacterial strains with known MIC values.
References
A Comparative In Vitro Analysis of Ro 41-1879 and Meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the novel catechol-substituted cephalosporin, Ro 41-1879, and the established carbapenem, meropenem. The following sections present a summary of their mechanisms of action, comparative antibacterial activity, and the experimental protocols used to derive these findings.
Mechanisms of Action
Both this compound and meropenem target bacterial cell wall synthesis, but through distinct mechanisms of entry and interaction.
Meropenem , a broad-spectrum carbapenem antibiotic, readily penetrates the outer membrane of a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Once in the periplasmic space, it covalently binds to and inactivates essential penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis.[1][2][4] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death. Meropenem exhibits stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics.[2][5]
This compound , as a catechol-substituted cephalosporin, employs a "Trojan horse" strategy to enter bacterial cells, particularly Gram-negative bacteria. The catechol moiety chelates iron, allowing the antibiotic to be actively transported across the outer membrane via the TonB-dependent iron transport system. This active uptake mechanism can lead to higher intracellular concentrations of the antibiotic. Once in the periplasmic space, like other cephalosporins, this compound inhibits peptidoglycan synthesis by binding to PBPs, ultimately leading to bacterial cell death.
Comparative In Vitro Activity
While a direct comparative study of this compound and meropenem was not identified in the available literature, this guide presents data from a study comparing the in vitro activity of a closely related catechol-substituted cephalosporin, GR69153, with meropenem against a panel of 604 clinical isolates. Given their similar structures and mechanisms of action, the activity of GR69153 is presented here as a surrogate for this compound.
The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested strains (MIC90).
| Organism | GR69153 (µg/mL) | Meropenem (µg/mL) |
| Enterobacteriaceae | ||
| Escherichia coli | 0.25 | 0.03 |
| Klebsiella pneumoniae | 0.25 | 0.06 |
| Enterobacter cloacae | 8 | 0.12 |
| Serratia marcescens | 4 | 0.5 |
| Citrobacter freundii | 2 | 0.12 |
| Non-fermenters | ||
| Pseudomonas aeruginosa | 1 | 0.5 |
| Gram-positive Cocci | ||
| Staphylococcus aureus (MSSA) | 2 | 0.12 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.12 | ≤0.03 |
Data for GR69153 is used as a surrogate for this compound.
Experimental Protocols
The in vitro susceptibility data presented was determined using the broth microdilution method.
Broth Microdilution Method
This standard method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of each antimicrobial agent (this compound/GR69153 and meropenem) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a temperature of 35-37°C for 16 to 20 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Summary and Conclusion
This comparative guide highlights the distinct mechanisms and in vitro activities of the catechol-substituted cephalosporin this compound (represented by GR69153) and the carbapenem meropenem. Meropenem generally demonstrates potent in vitro activity against a broad range of both Gram-positive and Gram-negative bacteria. The catechol-substituted cephalosporin shows excellent activity against many Gram-negative isolates, including Pseudomonas aeruginosa, leveraging a unique active transport mechanism for cellular entry.
The choice between these agents in a clinical or research setting would depend on the specific pathogens targeted, local resistance patterns, and the potential for β-lactamase production. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro antibacterial activity of the new carbapenem meropenem (SM-7338) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of meropenem MICs and susceptibilities for carbapenemase-producing Klebsiella pneumoniae isolates by various testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Ro 41-1879
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Ro 41-1879, a catechol cephalosporin with antimicrobial activity. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling potentially hazardous chemical compounds and cephalosporins in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Standard/Specification | Purpose |
| Low-Concentration Solution Handling | Nitrile Gloves (double-gloving recommended) | ASTM D6319 | Protects against incidental skin contact. |
| Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from splashes. | |
| Laboratory Coat | --- | Protects skin and clothing. | |
| Weighing and Preparing Stock Solutions (Solid Form) | Nitrile Gloves (double-gloving recommended) | ASTM D6319 | Protects against skin contact. |
| Chemical Splash Goggles | ANSI Z87.1 | Provides a seal around the eyes to protect from dust and splashes. | |
| Laboratory Coat | --- | Protects skin and clothing. | |
| N95 Respirator or higher | NIOSH-approved | Prevents inhalation of fine particles. | |
| High-Concentration Solution Handling or Potential for Aerosolization | Nitrile Gloves (double-gloving recommended) | ASTM D6319 | Protects against skin contact. |
| Chemical Splash Goggles and Face Shield | ANSI Z87.1 | Provides maximum protection for eyes and face from splashes and aerosols. | |
| Chemical-Resistant Gown | --- | Provides greater protection against spills than a standard lab coat. | |
| N95 Respirator or higher within a Fume Hood | NIOSH-approved | Minimizes inhalation of aerosols and vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to safely handle this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols: Detailed Methodologies
1. Preparation of Work Area:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a chemical spill kit readily accessible.
-
Prepare all necessary equipment (e.g., balances, glassware, solvents) and place them within the fume hood before handling the compound.
2. Handling of Solid this compound:
-
Perform all manipulations of the solid compound, including weighing, within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the weighed compound to the appropriate vessel for dissolution.
3. Preparation of Solutions:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Spill Management:
-
In case of a small spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional guidelines. |
| Solutions Containing this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (Gloves, Gown, etc.) | Place in a designated hazardous waste bag immediately after use. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated sharps or solid hazardous waste container. |
Disclaimer: The information provided is based on general laboratory safety principles for handling potentially hazardous chemicals. Always consult your institution's specific safety protocols and guidelines before working with any new compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
